Product packaging for 3-Ethyl-4-heptanol(Cat. No.:CAS No. 19780-42-8)

3-Ethyl-4-heptanol

Cat. No.: B012019
CAS No.: 19780-42-8
M. Wt: 144.25 g/mol
InChI Key: TVEJPDXJKNOLDQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-heptanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B012019 3-Ethyl-4-heptanol CAS No. 19780-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-7-9(10)8(5-2)6-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEJPDXJKNOLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885096
Record name 4-Heptanol, 3-ethyl-
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Molecular Weight

144.25 g/mol
Source PubChem
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CAS No.

19780-42-8
Record name 3-Ethyl-4-heptanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptanol, 3-ethyl-
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Record name 4-Heptanol, 3-ethyl-
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Record name 4-Heptanol, 3-ethyl-
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Foundational & Exploratory

A Comprehensive Technical Review of Branched Secondary Alcohols: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of branched secondary alcohols, focusing on their synthesis, physicochemical properties, and pivotal role in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and chemical relationships to serve as an essential resource for researchers in the field.

Synthesis of Branched Secondary Alcohols

The stereoselective synthesis of branched secondary alcohols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for numerous biologically active molecules. Key methodologies include the asymmetric reduction of prochiral ketones, nucleophilic additions to carbonyls, and carbon-carbon bond-forming reactions.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones is one of the most efficient methods to produce chiral secondary alcohols.[1] This transformation is often achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group.

A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts to achieve high enantioselectivity in the borane-mediated reduction of a wide range of ketones.[2][3] The predictability of the stereochemical outcome is a significant advantage of this method.[2]

Transfer hydrogenation, another powerful technique, utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium.[3][4]

Table 1: Asymmetric Reduction of Representative Ketones to Branched Secondary Alcohols

Ketone SubstrateCatalyst/ReagentReaction ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(S)-CBS catalyst, BH₃·SMe₂THF, -30 °C, 1 h9597 (R)[2]
1-(4-Chlorophenyl)ethanoneRuCl₂--INVALID-LINK--i-PrOH/KOH, 80 °C, 2 h9899 (S)[4]
1-(Naphthalen-2-yl)ethanone(R)-Me-CBS, BH₃·THFTHF, rt, 30 min9296 (R)[2]
Cyclohexyl methyl ketone(R,R)-Noyori catalyst, H₂MeOH, 30 atm, 12 h>9998 (R)[3]
Synthesis of Specific Drug Molecules

The principles of asymmetric synthesis are exemplified in the industrial-scale production of pharmaceuticals containing branched secondary alcohol moieties.

Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, features a branched secondary alcohol in its structure.[5][6] Its synthesis often involves the nucleophilic ring-opening of an epoxide by an amine. A common route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[7][8][9] To minimize the formation of impurities, protection of the amine may be employed.[7][10]

Ritonavir, an antiretroviral protease inhibitor, contains multiple chiral centers, including a branched secondary alcohol.[11][12] Its complex structure necessitates a multi-step synthesis. A key step involves the coupling of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane with N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine.[5][13][14]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of branched secondary alcohols are largely dictated by the hydroxyl group and the nature of the branching in the alkyl chain.

Physical Properties

The hydroxyl group enables hydrogen bonding, leading to significantly higher boiling points for alcohols compared to alkanes of similar molecular weight.[15][16] Increased branching generally lowers the boiling point due to a decrease in the surface area available for van der Waals interactions.[15] The polarity of the hydroxyl group also imparts water solubility to smaller branched secondary alcohols; however, this solubility decreases as the size of the hydrophobic alkyl chain increases.[16][17]

Table 2: Physical Properties of Selected Branched Secondary Alcohols

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-Methyl-2-butanolC₅H₁₂O88.15111-112-
1-PhenylethanolC₈H₁₀O122.1620321
DiphenylmethanolC₁₃H₁₂O184.2329869
1-CyclohexylethanolC₈H₁₆O128.21185-1865.5
Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and characterization of branched secondary alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton attached to the carbinol carbon (the carbon bearing the -OH group) typically appears as a multiplet in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is often a broad singlet, and its chemical shift is concentration and solvent-dependent.[18][19]

    • ¹³C NMR: The carbinol carbon resonates in the δ 60-80 ppm range.[20] Chiral derivatizing agents can be used to distinguish between enantiomers by creating diastereomers with distinct NMR spectra.[18]

  • Infrared (IR) Spectroscopy: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. A strong C-O stretching absorption is observed in the 1050-1200 cm⁻¹ range.

  • Mass Spectrometry (MS): Common fragmentation patterns for secondary alcohols include the loss of an alkyl group adjacent to the carbinol carbon (α-cleavage) and the loss of a water molecule.

Table 3: Characteristic Spectroscopic Data for 1-Phenylethanol

TechniqueKey Signals
¹H NMR (CDCl₃)δ 7.25-7.40 (m, 5H, Ar-H), 4.90 (q, 1H, CH-OH), 2.50 (br s, 1H, -OH), 1.50 (d, 3H, -CH₃)[21][22]
¹³C NMR (CDCl₃)δ 145.8 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 125.4 (Ar-CH), 70.4 (CH-OH), 25.1 (-CH₃)[20]
IR (neat)3360 (br, O-H), 3085, 3030 (Ar C-H), 2975, 2930 (Aliphatic C-H), 1085 (C-O) cm⁻¹
MS (EI)m/z (%): 122 (M⁺, 25), 107 (M⁺-CH₃, 100), 79 (60), 77 (40)

Role in Drug Development and Biological Activity

The branched secondary alcohol motif is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and create specific stereochemical interactions with biological targets.

Structure-Activity Relationships (SAR)

SAR studies help in understanding how the chemical structure of a molecule relates to its biological activity.[23][24] For drugs containing a branched secondary alcohol, the stereochemistry of the hydroxyl group is often crucial for activity. For instance, in β-adrenergic receptor ligands, the (R)-enantiomer is typically more active. The size and nature of the substituents on the carbinol carbon and adjacent atoms can significantly influence binding affinity and selectivity.[23]

Table 4: Illustrative Structure-Activity Relationship for Beta-Blocker Analogs

R Group (at α-position to N)β-Blocking Potency (Relative)Cardioselectivity
-H1Low
-CH₃0.1Moderate
-CH(CH₃)₂10High
-C(CH₃)₃8High

Note: This is a generalized representation based on established SAR principles for β-blockers.[23]

Signaling Pathways of Drugs with Branched Secondary Alcohols

Carvedilol is a non-selective β-adrenergic receptor antagonist and an α₁-adrenergic receptor antagonist.[5][6] Its β-blocking activity inhibits the binding of norepinephrine and epinephrine to β-receptors, leading to a decrease in heart rate and cardiac output. The α₁-blockade results in vasodilation and a reduction in blood pressure. Uniquely, carvedilol also acts as a biased ligand, stimulating β-arrestin-mediated signaling pathways independent of G-protein activation.[8]

Carvedilol_Signaling cluster_G_protein G-Protein Dependent Pathway cluster_Arrestin β-Arrestin Dependent Pathway Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_G Increased Heart Rate & Contractility PKA->Cellular_Response_G Phosphorylates Targets Beta_Receptor_P Phosphorylated β-Receptor Beta_Arrestin β-Arrestin Beta_Receptor_P->Beta_Arrestin Recruits ERK ERK1/2 Beta_Arrestin->ERK Activates Cellular_Response_A Cell Growth & Survival ERK->Cellular_Response_A Phosphorylates Targets Carvedilol Carvedilol Carvedilol->Beta_Receptor Blocks Carvedilol->Beta_Receptor_P Stimulates Phosphorylation

Carvedilol's dual action on β-adrenergic receptor signaling.

Ritonavir is an HIV protease inhibitor that also potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][11][25] Its primary mechanism of action is to prevent the HIV protease from cleaving viral polyproteins, which is a necessary step for the production of mature, infectious virions. The branched secondary alcohol is crucial for its interaction with the active site of the protease. As a CYP3A4 inhibitor, it is also used to "boost" the plasma concentrations of other protease inhibitors.[4][11]

Ritonavir_Action cluster_hiv HIV Replication Cycle cluster_cyp Drug Metabolism Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Substrate for Viral_Proteins Mature Viral Proteins HIV_Protease->Viral_Proteins Cleaves into Virion Infectious Virion Viral_Proteins->Virion Assemble into Other_PI Other Protease Inhibitors CYP3A4 CYP3A4 Enzyme Other_PI->CYP3A4 Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits Ritonavir->CYP3A4 Inhibits

Ritonavir's dual inhibitory mechanism of action.

Experimental Protocols

General Procedure for Asymmetric Reduction of a Ketone

This protocol is a representative example for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst.

  • Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (0.1 eq) and anhydrous THF. Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., -30 °C). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 10 minutes.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add methanol dropwise at -30 °C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude alcohol product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or NMR analysis of a diastereomeric derivative).

Asymmetric_Reduction_Workflow Start Start Catalyst_Prep In situ Catalyst Preparation Start->Catalyst_Prep Reduction Ketone Reduction Catalyst_Prep->Reduction Quench Reaction Quenching Reduction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Yield & ee Determination Purification->Analysis End End Analysis->End

Workflow for asymmetric ketone reduction.
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the branched secondary alcohol compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.[10][13]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the purple formazan crystals formed by metabolically active cells.[7][10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ value.

Kinase Inhibition Assay

This protocol provides a general framework for a luminescence-based kinase assay to screen for inhibitors.

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in an appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the kinase and the test compound (branched secondary alcohol) at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at room temperature or 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. This is often a two-step process involving a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

References

An In-depth Technical Guide to the Properties of C9H20O Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C9H20O represents a diverse array of isomeric alcohols and ethers, each with unique physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the core characteristics of these isomers, detailed experimental protocols for their synthesis and analysis, and a discussion of their biological relevance.

Core Physicochemical Properties of C9H20O Isomers

The isomers of C9H20O are broadly classified into two main categories: alcohols, characterized by a hydroxyl (-OH) group, and ethers, featuring an oxygen atom connected to two alkyl groups (R-O-R'). These structural differences significantly influence their physical and chemical behaviors.

Alcohols (C9H19OH)

The alcohol isomers of C9H20O, known as nonanols, exist in numerous forms, including straight-chain and branched structures. The position of the hydroxyl group and the carbon chain arrangement dictate their properties.

Table 1: Physicochemical Properties of Selected Nonanol Isomers

IsomerIUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°CSolubility in Water (g/L)Refractive Index (nD at 20°C)
1-NonanolNonan-1-ol143-08-8214[1]-6[1]0.827[2]0.13[1]1.433[3]
2-NonanolNonan-2-ol628-99-9193-194-35.5~0.830.259 (at 15°C)~1.429
3,5,5-Trimethyl-1-hexanol3,5,5-Trimethylhexan-1-ol3452-97-9194[4]-70[4]0.824[4]0.45[4]~1.435
Ethers (C9H20O)

Ether isomers of C9H20O are characterized by the absence of a hydroxyl group, which leads to lower boiling points compared to their alcohol counterparts due to the lack of hydrogen bonding.[5] They are generally less polar and are often used as solvents.[6][7]

Table 2: Physicochemical Properties of Selected C9H20O Ether Isomers

IsomerIUPAC NameCAS NumberBoiling Point (°C)Density (g/cm³) at 20°CSolubility in Water
Dibutyl ether1-Butoxybutane142-96-1141[8]-95[8]0.77[8]
Methyl octyl ether1-Methoxyoctane629-83-4174-176-0.78
Di-tert-butyl ether2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane6163-66-2107.2-610.766

Experimental Protocols

Synthesis of C9H20O Isomers

1. Synthesis of a Primary Alcohol: 3,5,5-Trimethyl-1-hexanol

This industrial synthesis involves the hydroformylation of octene isomers. A common process involves the reaction of diisobutylene with carbon monoxide and hydrogen under high pressure in the presence of a cobalt catalyst. The resulting aldehyde, 3,5,5-trimethylhexanal, is then hydrogenated to produce 3,5,5-trimethyl-1-hexanol.[9][10]

2. Synthesis of a Symmetrical Ether: Dibutyl Ether

Dibutyl ether can be prepared by the acid-catalyzed dehydration of 1-butanol.[11] A mixture of 1-butanol and a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is heated.[12][13] The water produced during the reaction is removed to drive the equilibrium towards the formation of the ether.[12]

  • Procedure Outline:

    • Combine 1-butanol and the acid catalyst in a round-bottom flask fitted with a distillation apparatus.

    • Heat the mixture to the reaction temperature (typically 130-140°C for sulfuric acid).[12]

    • Collect the distillate, which will be a mixture of dibutyl ether, unreacted butanol, and water.

    • Wash the distillate with water and a dilute base to remove the acid and unreacted alcohol.

    • Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride).[11]

    • Purify the dibutyl ether by fractional distillation, collecting the fraction boiling at approximately 141°C.[8]

Characterization of C9H20O Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying isomers. The sample is vaporized and passed through a capillary column where isomers are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol or hexane).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column is often used for separating alcohol and ether isomers.

    • Oven Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 240°C) to elute all isomers.[14]

    • Carrier Gas: Helium is commonly used.[1]

  • MS Conditions (Typical):

    • Ionization: Electron Impact (EI) at 70 eV is standard.[1]

    • Mass Range: Scan from a low m/z (e.g., 30) to a value greater than the molecular weight of the isomers (144.25 g/mol ).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the isomers.

  • ¹H NMR: The chemical shifts and splitting patterns of the proton signals reveal the connectivity of atoms. For alcohols, the proton of the hydroxyl group typically appears as a broad singlet. Protons on the carbon adjacent to the oxygen in alcohols and ethers are deshielded and appear at a higher chemical shift (downfield).

  • ¹³C NMR: The number of signals indicates the number of unique carbon atoms in the molecule, and their chemical shifts provide information about their chemical environment. The carbon atom bonded to the oxygen in alcohols and ethers is significantly deshielded.

Biological and Pharmacological Significance

While specific signaling pathways for C9H20O isomers are not well-documented in the context of drug development, long-chain alcohols and simple ethers exhibit various biological effects.

  • Long-Chain Alcohols: These compounds can modulate the properties of lipid bilayers, which can, in turn, affect the function of membrane proteins.[2] Their toxicity generally increases with chain length up to a certain point, a phenomenon known as the "cutoff effect".[2] Long-chain alcohols are generally considered to have low acute and repeat-dose toxicity.[15]

  • Ethers: Simple ethers have a history of use as general anesthetics (e.g., diethyl ether), though their flammability has led to their replacement by other agents.[6][7] They are generally considered to be relatively unreactive and are often used as solvents in pharmaceutical manufacturing.[16] Some ethers can form explosive peroxides upon exposure to air and light, requiring careful handling and storage.

Visualizations

Experimental Workflow for Isomer Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown C9H20O isomer.

experimental_workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Structural Elucidation cluster_3 Final Identification Sample Sample Dilution Dilution Sample->Dilution GC-MS GC-MS Dilution->GC-MS Injection Preliminary_ID Preliminary Identification (Mass Spectrum) GC-MS->Preliminary_ID NMR NMR Spectroscopy (1H, 13C) Preliminary_ID->NMR Hypothesis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Database_Comparison Database Comparison (NIST, etc.) Structure_Confirmation->Database_Comparison Confirmed Structure Final_ID Final Isomer ID Database_Comparison->Final_ID

References

Methodological & Application

Application Notes and Protocols: 3-Ethyl-4-heptanol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-heptanol is a secondary alcohol that serves as a valuable chiral building block in organic synthesis. Its relevance in the context of Grignard reactions is twofold: it is commonly synthesized via the nucleophilic addition of a Grignard reagent to an aldehyde, and its hydroxyl group dictates its reactivity in the presence of organometallic reagents. These application notes provide a comprehensive overview of the synthesis of this compound using a Grignard reaction, its behavior as a substrate in both classical and modern catalytic Grignard-type reactions, and its utility as a precursor for more complex molecules, which is of particular interest in medicinal chemistry and drug development.

Synthesis of this compound via Grignard Reaction

The carbon-carbon bond-forming capability of the Grignard reaction is a cornerstone of organic synthesis, providing a direct route to complex alcohols from simpler carbonyl compounds and organohalides. The synthesis of this compound can be achieved through two primary retrosynthetic pathways. The more common approach involves the reaction of propylmagnesium bromide with 2-ethylpentanal.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis from propylmagnesium bromide and 2-ethylpentanal.

Materials:

  • Magnesium turnings (1.1 eq)

  • 1-Bromopropane (1.0 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalyst)

  • 2-Ethylpentanal (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • All glassware must be oven-dried and assembled hot under a dry, inert atmosphere (N₂ or Ar).

    • Place magnesium turnings (1.1 eq) in a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to the flask.

    • Dissolve 1-bromopropane (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (~10%) of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, propylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-ethylpentanal (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature to minimize side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide salt and neutralize any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel. The product will be in the ether layer.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation
ParameterValueReference/Notes
Molecular Formula C₉H₂₀O[1][2][3]
Molecular Weight 144.25 g/mol [2][4]
CAS Number 19780-42-8[2][5]
Typical Yield 65-85%Based on similar Grignard syntheses.
Boiling Point Approx. 180-185 °C (at atmospheric pressure)Estimation; requires vacuum distillation.
Appearance Colorless liquid

Visualization: Synthesis Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification PBr 1-Bromopropane Grignard Propylmagnesium Bromide PBr->Grignard Mg Mg turnings Mg->Grignard Ether Anhydrous Ether Ether->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Aldehyde 2-Ethylpentanal Aldehyde->Alkoxide Product This compound Alkoxide->Product Protonation Quench Aqueous NH4Cl Quench->Product Purify Vacuum Distillation Product->Purify

Caption: Workflow for the synthesis of this compound.

This compound as a Substrate in Grignard Reactions

A. Classical Grignard Reactions: Incompatibility

In a classical Grignard reaction, alcohols are generally considered incompatible substrates. The hydroxyl proton of this compound is acidic enough to react irreversibly with the highly basic Grignard reagent. This acid-base reaction is much faster than nucleophilic addition to a carbonyl group. The Grignard reagent is consumed, forming an alkane and a magnesium alkoxide, effectively "quenching" the reagent.

Reaction: R'-MgX (Grignard Reagent) + R-OH (this compound) → R'-H (Alkane) + R-OMgX (Magnesium Alkoxide)

This incompatibility is a critical consideration in synthesis design, requiring protection of hydroxyl groups if a Grignard reaction is to be performed on another functional group within the same molecule.

Visualization: Grignard Reagent Quenching

G Alcohol This compound (R-OH) Products Alkane (R'-H) + Magnesium Alkoxide (R-OMgX) Alcohol->Products Grignard Grignard Reagent (R'-MgX) Grignard->Products Proton Abstraction

Caption: Acid-base reaction between an alcohol and a Grignard reagent.

B. Advanced Catalytic Methods: Alcohols as Carbonyl Surrogates

Modern synthetic methodologies have been developed to overcome the limitations of classical Grignard reactions. One such strategy, known as the "borrowing hydrogen" or "hydrogen autotransfer" principle, enables alcohols to be used as carbonyl surrogates.[6][7]

In this approach, a transition metal catalyst (e.g., based on Ruthenium or Iridium) temporarily oxidizes the alcohol (e.g., this compound) in situ to its corresponding ketone (3-Ethyl-4-heptanone).[6] This oxidation generates a metal-hydride species. The ketone remains coordinated to the metal center and is susceptible to nucleophilic attack by a Grignard-type reagent. After the C-C bond formation, the metal-hydride species reduces the newly formed intermediate back to a more complex alcohol, regenerating the catalyst. This process avoids the need for a separate oxidation step and tolerates the alcohol functionality.

Protocol: General Procedure for Catalytic Grignard-type Reaction with an Alcohol

Note: This is a generalized protocol based on literature precedents.[6][7] Optimization for this compound would be required.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., another Grignard reagent, organozinc reagent) (1.2 - 2.0 eq)

  • Ruthenium or Iridium PNP-pincer catalyst (1-5 mol%)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, THF)

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the catalyst, this compound, and the anhydrous solvent.

  • Stir the mixture at the desired reaction temperature (e.g., 80-120 °C).

  • Slowly add the nucleophilic reagent via syringe over a prolonged period to maintain a low concentration and favor the catalytic cycle over side reactions.

  • Monitor the reaction by TLC or GC-MS until the starting alcohol is consumed.

  • Cool the reaction to room temperature and quench carefully with a suitable proton source (e.g., saturated NH₄Cl).

  • Perform a standard aqueous workup and purify the resulting tertiary alcohol product by column chromatography.

Visualization: Catalytic Cycle for Alcohol as Carbonyl Surrogate

G Catalyst [Ru]-Catalyst Ketone_Complex [Ru]-H₂ + (R₂C=O) Catalyst->Ketone_Complex Dehydrogenation Alcohol This compound (R₂CHOH) Alcohol->Catalyst Enters Cycle Intermediate Alkoxide Intermediate Ketone_Complex->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R'-MgX) Nucleophile->Ketone_Complex Intermediate->Catalyst Hydrogenation & Product Release Product Tertiary Alcohol (R₂R'COH) Intermediate->Product Protonation (Workup)

Caption: "Borrowing Hydrogen" catalytic cycle for Grignard-type reactions.

Application in Multi-Step Synthesis

A primary application of this compound in drug development is its use as a stepping stone to build more complex molecular architectures. A common sequence involves its oxidation to the corresponding ketone, which then serves as an electrophile for a second Grignard reaction to generate a chiral tertiary alcohol.

Protocol: Two-Step Synthesis of a Tertiary Alcohol

Step 1: Oxidation of this compound to 3-Ethyl-4-heptanone

  • Reagents: Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

  • General Procedure (PCC):

    • Dissolve this compound in dichloromethane (DCM).

    • Add PCC (1.5 eq) to the solution and stir at room temperature for 2-4 hours.

    • Monitor by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium salts.

    • Concentrate the filtrate to yield crude 3-Ethyl-4-heptanone, which can be purified by distillation or used directly.

  • Expected Yield: 70-85%[8]

Step 2: Grignard Addition to 3-Ethyl-4-heptanone

  • Procedure: Follow the protocol for Grignard addition described in Section 1, using 3-Ethyl-4-heptanone as the carbonyl compound and a desired Grignard reagent (e.g., methylmagnesium bromide) to yield the corresponding tertiary alcohol (e.g., 3-Ethyl-4-methyl-4-heptanol).

Data Presentation: Multi-Step Synthesis Products
CompoundStructure PrecursorReactionProduct FunctionalityRelevance
3-Ethyl-4-heptanoneThis compoundOxidationKetoneIntermediate for C-C bond formation
3-Ethyl-4-alkyl-4-heptanol3-Ethyl-4-heptanoneGrignard AdditionTertiary AlcoholIncreased molecular complexity, chiral center

Conclusion

This compound is intrinsically linked with Grignard reactions, primarily as a synthetic target. Understanding the protocol for its synthesis is fundamental for accessing this building block. Furthermore, while its direct use as a substrate is precluded in classical applications due to its acidic proton, modern catalytic methods are emerging that allow secondary alcohols to act as carbonyl surrogates, opening new avenues for late-stage functionalization. Finally, its role as a precursor to ketones, which can undergo further Grignard reactions, highlights its utility in the systematic construction of complex molecules essential for drug discovery and development.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 3-Ethyl-4-heptanol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-heptanol is a secondary alcohol with a branched alkyl structure. Its hydroxyl group serves as a key functional handle for chemical modification, making it an ideal scaffold for structure-activity relationship (SAR) studies.[1] By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can elucidate the structural requirements for a desired pharmacological effect. These studies are fundamental in the early stages of drug discovery for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for conducting SAR studies on this compound, focusing on two common mechanisms of action for aliphatic alcohols: modulation of ligand-gated ion channels, specifically GABA-A receptors, and perturbation of cell membrane fluidity.

Rationale for SAR Studies of this compound

Aliphatic alcohols are known to interact with various biological targets. Their effects are often linked to their physicochemical properties, such as hydrophobicity. The branched structure of this compound offers multiple avenues for modification to explore the impact of steric bulk and lipophilicity on biological activity.

Key Structural Features for Modification:

  • Hydroxyl Group: Can be esterified or etherified to modulate polarity and introduce different functional groups.

  • Alkyl Chains: The ethyl and propyl groups can be lengthened, shortened, or isomerized to investigate the influence of chain length and branching on activity.

A primary hypothesis for the SAR of aliphatic alcohols is that their biological effects, such as membrane disruption, are positively correlated with their hydrophobicity, often quantified by the logarithm of the octanol/water partition coefficient (log P).

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table presents hypothetical, yet plausible, data for a series of this compound analogs. This data is intended to be illustrative of the results that might be obtained from the experimental protocols described below. The trend shows that for a homologous series of aliphatic alcohols, an increase in hydrophobicity (log P) generally leads to increased biological activity (lower EC50/IC50) up to a certain point (the "cutoff effect").

Compound IDStructureLog P (Predicted)GABA-A Receptor Modulation (EC50, µM)Membrane Fluidity (IC50, µM)
EH-01 This compound2.9550850
EH-02 3-Ethyl-4-hexanol2.49801500
EH-03 3-Ethyl-4-octanol3.4320500
EH-04 3-Propyl-4-heptanol3.4350520
EH-05 3-Ethyl-4-heptyl ether4.5150250
EH-06 3-Ethyl-4-heptyl acetate4.2200310

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

A general scheme for the synthesis of analogs of this compound is presented below. This allows for the systematic modification of the alkyl chains.

Objective: To synthesize a series of this compound analogs with varying alkyl chain lengths.

Materials:

  • Appropriate Grignard reagents (e.g., ethylmagnesium bromide, propylmagnesium bromide)

  • Appropriate aldehydes (e.g., butyraldehyde, valeraldehyde)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard organic chemistry glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Add the desired aldehyde to the flask, dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add the Grignard reagent from the dropping funnel to the stirred solution of the aldehyde under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the desired alcohol analog.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of GABA-A Receptor Modulation using Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the effect of this compound and its analogs on the function of GABA-A receptors expressed in a cellular system.

Materials:

  • HEK293T cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Cell culture medium and supplements.

  • Patch pipettes (2–8 MΩ resistance).

  • Intracellular solution (e.g., 120 mM KCl, 2 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Extracellular solution (e.g., 161 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, 6 mM D-glucose, pH 7.4).

  • GABA stock solution.

  • Stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

  • Patch-clamp amplifier and data acquisition system.

  • Rapid solution changer.

Procedure:

  • Culture HEK293T cells expressing the GABA-A receptor subunits on glass coverslips.

  • Perform whole-cell patch-clamp recordings on these cells.

  • Fabricate patch pipettes and fill with the intracellular solution.

  • Establish a whole-cell configuration on a selected cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Using a rapid solution changer, apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound or an analog).

  • Record the potentiation or inhibition of the GABA-elicited current by the test compound.

  • Construct a concentration-response curve for each compound and calculate the EC50 (for potentiation) or IC50 (for inhibition) value using a suitable fitting equation (e.g., the Hill equation).[2]

Protocol 3: Assessment of Membrane Fluidity using Fluorescence Anisotropy

Objective: To measure the effect of this compound and its analogs on the fluidity of cell membranes.

Materials:

  • A suitable cell line (e.g., HaCaT keratinocytes or erythrocytes).

  • Cell culture medium or appropriate buffer (e.g., PBS).

  • Fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-diphenylhexatriene (TMA-DPH).

  • Stock solutions of this compound and its analogs.

  • Fluorescence spectrophotometer equipped with polarizers.

  • Cuvettes or 96-well plates suitable for fluorescence measurements.

Procedure:

  • Harvest cells and resuspend them in a suitable buffer at a defined concentration.

  • Incubate the cells with the fluorescent probe (e.g., 2 µM TMA-DPH) for a sufficient time to allow for membrane incorporation.

  • Wash the cells to remove any unincorporated probe.

  • Aliquot the labeled cell suspension into cuvettes or a 96-well plate.

  • Add varying concentrations of the test compound to the cell aliquots.

  • Incubate for a defined period at a controlled temperature (e.g., 23°C).[3]

  • Measure the fluorescence anisotropy (r) using the spectrophotometer. The excitation and emission wavelengths will depend on the probe used (e.g., for TMA-DPH, excitation at 360 nm and emission at 435 nm).[3]

  • Calculate the anisotropy value (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrument-specific correction factor.[3]

  • A decrease in the anisotropy value indicates an increase in membrane fluidity.

  • Plot the change in anisotropy as a function of the test compound concentration to determine the IC50 value (the concentration that causes a 50% change in fluidity).

Visualizations

Logical Workflow for SAR Study

SAR_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Design Analogs of This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography/Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay1 GABA-A Receptor Assay (Patch-Clamp) Characterization->Assay1 Assay2 Membrane Fluidity Assay (Fluorescence Anisotropy) Characterization->Assay2 Data Generate EC50/IC50 Values Assay1->Data Assay2->Data SAR_Table Construct SAR Table Data->SAR_Table Analysis Analyze Structure-Activity Relationships SAR_Table->Analysis Conclusion Draw Conclusions & Design Next Generation Analogs Analysis->Conclusion

Caption: Workflow for a structure-activity relationship (SAR) study.

Proposed Signaling Pathway for GABA-A Receptor Modulation

GABA_Pathway cluster_membrane Cell Membrane GABA_R GABA-A Receptor (αβγ subunits) Ion_Influx Cl- Influx GABA_R->Ion_Influx Channel Opening GABA GABA GABA->GABA_R Binds to Orthosteric Site Compound This compound Analog Compound->GABA_R Binds to Allosteric Site Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: Allosteric modulation of the GABA-A receptor by an alcohol analog.

References

Application Notes and Protocols for the Synthesis of 3-Ethyl-4-heptanol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various analogs from the starting material, 3-Ethyl-4-heptanol. The protocols outlined below cover key chemical transformations including oxidation, dehydration, etherification, and esterification, providing a foundational framework for generating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery and development.

Overview of Synthetic Strategies

This compound is a versatile secondary alcohol that can be chemically modified at its hydroxyl group to yield a variety of analogs. The primary synthetic routes involve:

  • Oxidation: Conversion of the secondary alcohol to a ketone, 3-ethyl-4-heptanone. This transformation is a common step in the synthesis of more complex molecules.

  • Dehydration: Elimination of water to form a mixture of alkenes. This introduces unsaturation into the carbon backbone.

  • Etherification: Formation of ethers by reacting the alcohol with alkyl halides. This allows for the introduction of various alkyl or aryl groups.

  • Esterification: Conversion to esters through reaction with carboxylic acids or their derivatives, enabling the exploration of different ester functionalities.

These synthetic pathways provide access to a diverse range of analogs with modified physicochemical properties, which can be screened for desired biological activities.

Experimental Protocols

Oxidation of this compound to 3-Ethyl-4-heptanone

The oxidation of the secondary alcohol group in this compound to a ketone is a fundamental transformation. Several methods can be employed, with varying degrees of mildness and functional group tolerance.

Table 1: Comparison of Oxidation Methods for this compound

MethodReagentsTypical YieldNotes
Jones OxidationCrO₃, H₂SO₄, Acetone70-85%[1]Strong oxidant, harsh acidic conditions.
Dess-Martin OxidationDess-Martin Periodinane (DMP)>90% (general)Mild conditions, suitable for sensitive substrates.[2][3]
Swern Oxidation(COCl)₂, DMSO, Et₃N>90% (general)Mild, requires low temperatures (-78 °C), avoids heavy metals.[4][5][6]

Protocol 2.1.1: Jones Oxidation

  • Dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (a solution of CrO₃ in sulfuric acid) dropwise with stirring until a persistent orange color is observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Dilute the mixture with water and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 3-ethyl-4-heptanone.

Protocol 2.1.2: Dess-Martin Oxidation

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.1 eq).[7]

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.[2]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 3-ethyl-4-heptanone.

Protocol 2.1.3: Swern Oxidation

  • In a two-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C.[8]

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in CH₂Cl₂ to the cooled solution and stir for 15 minutes.[8]

  • Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.[8]

  • Add triethylamine (Et₃N) (5.0 eq) and allow the reaction to warm to room temperature.[4][8]

  • Add water to quench the reaction and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain 3-ethyl-4-heptanone.

Dehydration of this compound

Dehydration of this compound introduces a double bond, leading to a mixture of alkene isomers. The reaction is typically acid-catalyzed and proceeds via an E1 mechanism for secondary alcohols.[9][10][11]

Protocol 2.2.1: Acid-Catalyzed Dehydration

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (e.g., 20% by volume).[10]

  • Heat the mixture to 100-140 °C.[11]

  • The alkene products will distill from the reaction mixture. Collect the distillate in a cooled receiving flask.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by washing with water.

  • Dry the organic layer over anhydrous calcium chloride, and distill to obtain the mixture of alkene analogs. The composition of the alkene mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of 3-Ethyl-4-heptyl Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction.[12][13]

Protocol 2.3.1: Williamson Ether Synthesis

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to form the alkoxide.

  • Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Add the desired primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool to room temperature and cautiously quench with water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude ether by column chromatography.

Esterification of this compound

Esterification involves the reaction of this compound with a carboxylic acid or its derivative. Fischer esterification, using an acid catalyst, is a common method.

Protocol 2.4.1: Fischer Esterification

  • Combine this compound (1.0 eq) and the desired carboxylic acid (e.g., acetic acid, propanoic acid) (1.2 eq) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Once complete, cool the mixture and dilute with diethyl ether.

  • Wash the organic layer with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by distillation or column chromatography.

Visualized Workflows and Biological Context

Synthetic Workflow Diagrams

Synthesis_Workflow Start This compound Ketone 3-Ethyl-4-heptanone Start->Ketone Oxidation (DMP, Swern, Jones) Alkenes Alkene Mixture Start->Alkenes Dehydration (H₂SO₄, Δ) Ether Ether Analog Start->Ether Williamson Synthesis (1. NaH; 2. R-X) Ester Ester Analog Start->Ester Fischer Esterification (R-COOH, H⁺, Δ)

Caption: Synthetic routes from this compound.

Experimental Workflow for Oxidation

Oxidation_Workflow Start Start: This compound in Solvent Reaction Add Oxidizing Agent (e.g., DMP) Stir at RT Start->Reaction Quench Quench Reaction (e.g., NaHCO₃/Na₂S₂O₃) Reaction->Quench Extraction Workup: Extraction with Organic Solvent Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Product: 3-Ethyl-4-heptanone Purification->Product

Caption: General workflow for the oxidation of this compound.

Potential Biological Signaling Interactions

While the specific biological targets of this compound and its analogs are not well-defined, small molecule alcohols are known to modulate various signaling pathways, particularly in the central nervous system. The following diagram illustrates a generalized pathway that could be investigated for novel analogs. Ethanol, for example, is known to affect signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[14][15][16]

Signaling_Pathway Analog This compound Analog Receptor Membrane Receptor (e.g., GPCR, Ion Channel) Analog->Receptor Modulates AC Adenylyl Cyclase (AC) Receptor->AC Activates/Inhibits PLC Phospholipase C (PLC) Receptor->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Target Downstream Targets (Transcription Factors, Ion Channels) PKA->Target DAG DAG PLC->DAG IP3 IP₃ PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC PKC->Target Response Cellular Response Target->Response

Caption: Generalized neuronal signaling pathways potentially modulated by small molecule alcohols.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Ethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethyl-4-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?

A1: Crude this compound synthesized from the reaction of a propyl Grignard reagent with butanal, followed by reduction of the intermediate ketone, or a similar Grignard route, may contain several impurities. These can include:

  • Unreacted starting materials: Such as 1-bromopropane, butanal, or propanal.

  • The intermediate ketone: 3-Ethyl-4-heptanone.

  • Side products from the Grignard reaction: Wurtz coupling products (e.g., hexane) and other undesired alcohols.

  • Solvent residues: Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions.

Q2: My crude sample is a complex mixture. What is the best initial purification strategy?

A2: For a complex mixture, a multi-step approach is recommended. Start with a liquid-liquid extraction to remove water-soluble impurities and unreacted polar starting materials. Follow this with fractional distillation to separate the product from low-boiling and high-boiling impurities. For high-purity requirements, column chromatography is an effective final polishing step.

Q3: I am having trouble separating this compound from a closely boiling impurity. What should I do?

A3: If fractional distillation is not providing adequate separation, consider the following:

  • Increase the efficiency of the distillation column: Use a longer column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

  • Perform the distillation under reduced pressure (vacuum distillation): This lowers the boiling points of the components and can increase the boiling point difference between your product and the impurity.

  • Consider an alternative purification technique: Column chromatography is often effective at separating compounds with very similar boiling points based on differences in polarity.

Q4: My purified this compound shows a broad peak in the GC analysis. What could be the cause?

A4: A broad peak in a Gas Chromatography (GC) analysis can indicate several issues:

  • Contamination: The sample may still contain impurities that are co-eluting with the product.

  • Column issues: The GC column itself may be degraded or contaminated.

  • Injection problems: Injecting too much sample or using an inappropriate injection temperature can lead to peak broadening.

  • Water in the sample: The presence of water can sometimes cause peak tailing in GC analysis of alcohols.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of this compound can be confirmed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on the purity of the sample and the mass-to-charge ratio of the components, which can be used to confirm the molecular weight of your product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the absence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl (-OH) functional group.

Data Presentation

The following table summarizes the boiling points of this compound and its potential impurities at atmospheric pressure (760 mmHg). This data is crucial for planning purification by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉H₂₀O144.26~184 (estimated)
PropanalC₃H₆O58.0846-50[2][3]
1-BromobutaneC₄H₉Br137.02101.4 - 102.9[1]
3-HeptanoneC₇H₁₄O114.19146 - 149[4][5][6][7]
4-HeptanoneC₇H₁₄O114.19143.9 - 145[8][9][10]
4-Methyl-3-heptanolC₈H₁₈O130.23160-161[11]

Note: The boiling point of this compound is an estimate based on structurally similar compounds.

Experimental Protocols

Liquid-Liquid Extraction

This protocol is designed to remove water-soluble impurities from the crude reaction mixture.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether to dissolve the organic components.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer will be on the bottom.

  • Drain the aqueous layer and discard it.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.

  • Decant or filter the dried organic solution into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude, dried this compound.

Fractional Distillation

This protocol is used to separate this compound from impurities with different boiling points.

Materials:

  • Crude, dried this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the top of the fractionating column.

  • Collect the initial fraction, which will contain low-boiling impurities (e.g., residual solvent, unreacted starting materials). The temperature will be significantly lower than the expected boiling point of the product.

  • As the temperature rises and stabilizes near the boiling point of this compound (around 184 °C at atmospheric pressure), change the receiving flask to collect the product fraction.

  • Continue to collect the fraction as long as the temperature remains stable.

  • If the temperature begins to rise significantly above the expected boiling point, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point.

  • Analyze the collected fractions for purity using GC-MS or NMR.

Column Chromatography

This protocol is for the final purification of this compound to achieve high purity.

Materials:

  • Partially purified this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Determine the appropriate solvent system: Use TLC to find a solvent system that gives the this compound an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).

  • Pack the column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen solvent system and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

  • Load the sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel column.

  • Elute the column:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and concentrate:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_extraction Initial Purification cluster_distillation Bulk Purification cluster_chromatography High-Purity Purification cluster_analysis Purity & Identity Confirmation cluster_final Final Product Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Remove water-soluble impurities Distillation Fractional Distillation Extraction->Distillation Separate by boiling point Chromatography Column Chromatography Distillation->Chromatography Separate by polarity Analysis GC-MS, NMR, IR Chromatography->Analysis Verify Purity & Structure Pure Pure this compound Analysis->Pure

Caption: Experimental workflow for the purification of crude this compound.

References

Optimizing Synthesis of 3-Ethyl-4-heptanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Ethyl-4-heptanol. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and data tables to facilitate the optimization of reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.

Question Answer
Why is my Grignard reagent not forming? (The reaction with magnesium doesn't start) The initiation of a Grignard reaction can be sluggish. Ensure all glassware is rigorously dried to remove any trace of water. The magnesium turnings should be fresh and activated. Activation can be achieved by gently crushing the turnings under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1]
My reaction mixture turned cloudy and solidified. What happened? This often indicates the precipitation of magnesium salts, which can occur if the Grignard reagent is exposed to atmospheric moisture or carbon dioxide. It is crucial to maintain a strictly anhydrous and inert atmosphere (e.g., using nitrogen or argon) throughout the reaction. Using anhydrous solvents is also essential.
The yield of this compound is significantly lower than expected. What are the possible causes? Low yields can result from several factors: 1) Incomplete formation of the Grignard reagent. 2) Presence of moisture, which quenches the Grignard reagent.[2] 3) Competing side reactions, such as Wurtz coupling of the ethyl bromide. 4) Loss of product during the work-up and purification steps. Ensure dropwise addition of the 4-heptanone at a low temperature (0-5°C) to minimize side reactions.[3]
I am observing a significant amount of a high-boiling point byproduct. What could it be? A common byproduct in Grignard reactions is the Wurtz coupling product, in this case, butane, which would likely be lost during workup. However, if a high-boiling point impurity is observed, it could be a result of side reactions involving the enolization of the 4-heptanone. Using a less sterically hindered Grignard reagent or a different solvent might mitigate this.
How can I effectively purify the final product? Purification of this compound can be achieved by distillation. For higher purity, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is recommended. Gas chromatography can be used to assess the purity of the final product.

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal solvent for the synthesis of this compound? Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[4] THF is generally preferred for its higher boiling point and better solvating power for the Grignard reagent. However, 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can sometimes suppress side reactions like Wurtz coupling.[4]
What is the ideal reaction temperature? The formation of the Grignard reagent (ethylmagnesium bromide) is typically initiated at room temperature and may require gentle heating to sustain the reaction. The subsequent reaction with 4-heptanone should be carried out at a low temperature, ideally between 0°C and 5°C, to control the exothermic reaction and minimize the formation of byproducts.[3]
What is the appropriate molar ratio of the reactants? A slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) is generally used to ensure complete consumption of the 4-heptanone. A large excess should be avoided as it can lead to the formation of byproducts and complicate the purification process.
How should the reaction be quenched? The reaction is typically quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1 M HCl) at a low temperature. This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.
Are there any specific safety precautions I should take? Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are moisture-sensitive and can react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield (Typical Values)

SolventDielectric ConstantBoiling Point (°C)Typical Yield (%)Notes
Diethyl Ether4.334.675-85Highly flammable, peroxide-forming.
Tetrahydrofuran (THF)7.66680-90Better solvent for Grignard reagents, peroxide-forming.
2-Methyltetrahydrofuran (2-MeTHF)6.28080-90Greener alternative, may reduce side reactions.[4]
Toluene2.4111< 50Generally a poor solvent for Grignard reagent formation.

Table 2: Influence of Reaction Temperature on Product Purity (Illustrative)

Temperature (°C)Main Product Purity (%)Key Byproduct(s)
-10 to 0> 95Minimal
0 to 590-95Trace amounts of enolization and coupling products.
Room Temperature (~25)70-80Increased formation of byproducts.
Reflux< 60Significant decomposition and side reactions.

Experimental Protocols

Synthesis of Ethylmagnesium Bromide (Grignard Reagent)
  • Preparation: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

  • Reagents: Place magnesium turnings (1.2 equivalents) in the flask.

  • Initiation: Add a small crystal of iodine.

  • Solvent: Add anhydrous diethyl ether or THF via a syringe.

  • Addition of Alkyl Halide: Dissolve ethyl bromide (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add a small portion of the ethyl bromide solution to the magnesium turnings.

  • Reaction: The reaction is initiated when the color of the iodine disappears and bubbling is observed. The remaining ethyl bromide solution is then added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.

Synthesis of this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Addition of Ketone: Dissolve 4-heptanone (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the 4-heptanone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature between 0°C and 5°C.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the solvent.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Mandatory Visualizations

Reaction_Pathway Ethyl Bromide Ethyl Bromide Ethylmagnesium Bromide Ethylmagnesium Bromide Ethyl Bromide->Ethylmagnesium Bromide + Mg (Anhydrous Ether/THF) Magnesium Magnesium Magnesium->Ethylmagnesium Bromide 4-Heptanone 4-Heptanone Alkoxide Intermediate Alkoxide Intermediate 4-Heptanone->Alkoxide Intermediate Ethylmagnesium Bromide->Alkoxide Intermediate + 4-Heptanone This compound This compound Alkoxide Intermediate->this compound Acidic Workup (H3O+)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Preparation of Anhydrous Apparatus B Grignard Reagent Formation (Ethyl Bromide + Mg) A->B C Reaction with 4-Heptanone (0-5°C) B->C D Aqueous Workup (Quenching) C->D E Extraction and Washing D->E F Drying and Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H Characterization (NMR, GC) G->H

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Q1 Did the Grignard reaction initiate? Start->Q1 A1_Yes Check for moisture contamination Q1->A1_Yes Yes A1_No Activate Mg, ensure anhydrous conditions Q1->A1_No No Q2 Was the reaction with 4-heptanone exothermic? A1_Yes->Q2 A1_No->Start Retry Synthesis A2_Yes Review purification procedure for product loss Q2->A2_Yes Yes A2_No Grignard reagent likely quenched Q2->A2_No No Q3 Significant byproducts observed? A2_Yes->Q3 A2_No->A1_Yes A3_Yes Optimize reaction temperature and addition rate Q3->A3_Yes Yes A3_No Consider incomplete reaction of starting material Q3->A3_No No

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: 3-Ethyl-4-heptanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethyl-4-heptanol.

General Troubleshooting

Question: My reaction with this compound is giving a low yield of the desired product and multiple unexpected spots on my TLC plate. What are the general steps I should take?

Answer:

Low yields and the presence of multiple side products in reactions involving this compound can often be attributed to a few common factors. Here is a logical workflow to troubleshoot these issues:

general_troubleshooting_workflow start Low Yield / Multiple Products reagent_purity Verify Reagent Purity (this compound, solvents, other reagents) start->reagent_purity Start Here reaction_conditions Review Reaction Conditions (Temperature, atmosphere, reaction time) reagent_purity->reaction_conditions If reagents are pure workup Optimize Work-up & Purification (Quenching, extraction, chromatography) reaction_conditions->workup If conditions are correct characterization Characterize Side Products (NMR, GC-MS, IR) workup->characterization If purification is challenging end Optimized Reaction workup->end Successful Purification characterization->reaction_conditions Identify source of impurity

Caption: General troubleshooting workflow for this compound reactions.

Start by verifying the purity of your starting material and all reagents. Old or improperly stored this compound can contain impurities. Ensure solvents are anhydrous where necessary. Next, carefully review your reaction conditions. Temperature control is critical in many reactions of alcohols. Finally, consider your work-up and purification procedure, as some side products may be difficult to separate.

Oxidation Reactions

FAQs

Question: I am trying to oxidize this compound to 3-Ethyl-4-heptanone, but I am getting a poor yield. What could be the issue?

Answer:

The oxidation of this compound to 3-Ethyl-4-heptanone is a common transformation, but yields can be affected by the choice of oxidizing agent and reaction conditions.[1] Typical yields with chromic acid are in the range of 70-85%.[1] Swern oxidation is another effective method, with reported yields around 78%.[1]

Common issues leading to low yields include:

  • Incomplete Reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Over-oxidation: While less common for secondary alcohols compared to primary alcohols, harsh oxidizing agents or prolonged reaction times could potentially lead to cleavage of C-C bonds.

  • Side Reactions: The choice of oxidant can lead to different side products.

Troubleshooting Undesired Side Products in Oxidation

Side ProductPotential CauseSuggested Solution
Unreacted this compoundInsufficient oxidizing agent, low reaction temperature, or short reaction time.Use a slight excess of the oxidizing agent, ensure the reaction temperature is optimal, and monitor the reaction to completion by TLC or GC.
Aldol Condensation ProductsIf the resulting ketone (3-Ethyl-4-heptanone) is subjected to basic or acidic conditions during workup, it can undergo self-condensation.Neutralize the reaction mixture carefully during workup and avoid prolonged exposure to strong acids or bases.

Experimental Protocol: Swern Oxidation of this compound

  • Dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add dimethyl sulfoxide (DMSO) (2.4 equivalents) to the cooled solution and stir for 5 minutes.

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

oxidation_pathway This compound This compound 3-Ethyl-4-heptanone 3-Ethyl-4-heptanone This compound->3-Ethyl-4-heptanone Oxidation (e.g., Swern, PCC) Side_Products Aldol Products 3-Ethyl-4-heptanone->Side_Products [H+] or [OH-] during workup

Caption: Oxidation of this compound and a potential side reaction.

Dehydration Reactions

FAQs

Question: I am attempting to dehydrate this compound to form an alkene, but I am getting a mixture of products. How can I control the regioselectivity?

Answer:

Dehydration of this compound involves the elimination of a water molecule and is typically acid-catalyzed.[1] Due to the structure of this compound, multiple alkene isomers can be formed. The product distribution is often governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product.

Potential Alkene Products from Dehydration

Alkene ProductStructureFormation Pathway
(E/Z)-3-Ethyl-3-hepteneC=C at C3-C4Major product (Zaitsev)
(E/Z)-4-Heptene, 3-ethylideneC=C at C4-C5Minor product (Hofmann-like)

To influence the product ratio, you can try varying the reaction conditions:

  • Bulky Base: Using a bulky base in an elimination reaction (after converting the alcohol to a better leaving group like a tosylate) can favor the formation of the less substituted (Hofmann) product.

  • Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable (Zaitsev) product.

dehydration_pathway This compound This compound Carbocation_Intermediate Secondary Carbocation This compound->Carbocation_Intermediate Acid Catalyst, -H2O Zaitsev_Product (E/Z)-3-Ethyl-3-heptene (Major) Carbocation_Intermediate->Zaitsev_Product Hofmann_Product (E/Z)-4-Heptene, 3-ethylidene (Minor) Carbocation_Intermediate->Hofmann_Product

Caption: Dehydration pathways of this compound.

Grignard Synthesis of this compound

FAQs

Question: I am synthesizing this compound via a Grignard reaction of propylmagnesium bromide with butyraldehyde, but my yield is low and I see a significant ketone peak in my IR spectrum. What is happening?

Answer:

The Grignard synthesis of secondary alcohols can be accompanied by side reactions.[2][3] The presence of a ketone in your product mixture is likely due to the oxidation of the initially formed magnesium alkoxide intermediate by the excess aldehyde present in the reaction mixture. This is a known side reaction in Grignard syntheses with aldehydes.[2]

Common Side Products in Grignard Synthesis

Side ProductPotential CauseSuggested Solution
3-Ethyl-4-heptanoneOxidation of the magnesium alkoxide intermediate by the aldehyde.Add the Grignard reagent slowly to the aldehyde solution at a low temperature (0-5 °C) to minimize the concentration of the Grignard reagent at any given time.[1]
PropaneReaction of the Grignard reagent with any trace amounts of water in the solvent or on the glassware.Ensure all glassware is oven-dried and solvents are anhydrous.
Wurtz Coupling Product (Hexane)Reaction of the Grignard reagent with the alkyl halide starting material.This is more common during the formation of the Grignard reagent. Add the alkyl halide slowly to the magnesium turnings.

Experimental Protocol: Grignard Synthesis of this compound

  • Prepare the Grignard reagent by slowly adding 1-bromopropane (1.1 equivalents) to magnesium turnings (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of butyraldehyde (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

References

Technical Support Center: 3-Ethyl-4-heptanol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Ethyl-4-heptanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Grignard reaction of ethylmagnesium bromide with 4-heptanone.

Issue Potential Cause Recommended Action
Low or No Product Yield 1. Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture.- Flame-dry all glassware under vacuum or in an oven before use.- Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).- Ensure all starting materials (4-heptanone, ethyl bromide) are dry.
2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.- Activate magnesium by grinding gently with a mortar and pestle before the reaction.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
3. Low-Quality Grignard Reagent: The Grignard reagent may not have formed efficiently.- Titrate the Grignard reagent before use to determine its exact concentration.
4. Incorrect Reaction Temperature: Suboptimal temperature can lead to side reactions.- Maintain a low temperature (0-5°C) during the addition of the Grignard reagent to the ketone to minimize side reactions.[1]
Presence of Side Products 1. Enolization of 4-Heptanone: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone, leading to aldol condensation products.- Add the ketone solution slowly to the Grignard reagent at a low temperature to favor nucleophilic addition over deprotonation.
2. Reduction of 4-Heptanone: The Grignard reagent can reduce the ketone to the corresponding alcohol (4-heptanol), especially with bulky Grignard reagents.- Use a less sterically hindered Grignard reagent if this is a significant issue.
3. Wurtz Coupling: Reaction of the Grignard reagent with unreacted ethyl bromide.- Ensure slow addition of ethyl bromide to the magnesium turnings to maintain a low concentration of the alkyl halide.
Difficult Product Purification 1. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers.- Use a saturated aqueous solution of ammonium chloride for the workup instead of water or strong acid.- Add a small amount of a different organic solvent to break the emulsion.
2. Co-distillation of Impurities: Side products with similar boiling points to this compound.- Utilize fractional distillation for purification.- Employ column chromatography for high-purity requirements.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method is the Grignard reaction. This involves the reaction of an ethylmagnesium halide (typically bromide or chloride) with 4-heptanone in an anhydrous ether solvent, followed by an acidic workup.[1] Catalytic hydrogenation of 3-ethyl-4-heptanone is another viable method.[1]

Q2: How can I confirm the successful formation of the Grignard reagent (ethylmagnesium bromide)?

A2: Visual cues for the initiation of the Grignard reaction include the appearance of turbidity, a gentle reflux of the ether solvent, and the gradual disappearance of the magnesium turnings. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration against a standard solution of a proton source (e.g., sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline).

Q3: What are the expected spectroscopic signatures for this compound?

A3:

  • 1H NMR: You should expect to see distinct signals for the different types of protons, including the hydroxyl proton (a broad singlet), the proton on the carbon bearing the hydroxyl group (a multiplet), and the various methylene and methyl protons of the ethyl and propyl groups.

  • 13C NMR: The spectrum will show nine distinct carbon signals corresponding to the molecular structure of this compound.

  • IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm-1 is indicative of the O-H stretching vibration of the alcohol functional group.

  • Mass Spectrometry (GC-MS): The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water (M-18).

Q4: What is a typical yield for the Grignard synthesis of this compound?

A4: While yields can vary depending on the specific reaction conditions and the purity of the reagents, a well-optimized Grignard synthesis of a secondary alcohol like this compound can be expected to achieve yields in the range of 60-85%.

Experimental Protocols

Grignard Synthesis of this compound

This protocol details the synthesis of this compound from 4-heptanone and ethyl bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 4-Heptanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Protect the apparatus from atmospheric moisture using drying tubes.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start, add a small crystal of iodine or gently warm the flask.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Heptanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 4-heptanone in anhydrous diethyl ether in the dropping funnel.

    • Add the 4-heptanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by distillation under reduced pressure.

Visualizations

Reaction_Pathway cluster_main Grignard Synthesis reagent1 Ethyl Bromide + Mg intermediate Ethylmagnesium Bromide (Grignard Reagent) reagent1->intermediate in dry ether reagent2 4-Heptanone product This compound intermediate->product + 4-Heptanone product->product workup Aqueous Workup (e.g., sat. NH4Cl)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Reagents & Glassware for Moisture start->check_reagents check_mg Check Magnesium Activation check_reagents->check_mg Dry re_dry Re-dry Glassware & Use Anhydrous Reagents check_reagents->re_dry Moisture Suspected check_temp Verify Reaction Temperature check_mg->check_temp Active activate_mg Activate Mg (Iodine/Grinding) check_mg->activate_mg Inactive check_side_products Analyze for Side Products (GC-MS) check_temp->check_side_products Optimal optimize_temp Optimize Temperature (e.g., 0-5°C for addition) check_temp->optimize_temp Suboptimal purify Optimize Purification (Fractional Distillation/ Chromatography) check_side_products->purify re_dry->start activate_mg->start optimize_temp->start success Improved Yield purify->success

References

Technical Support Center: Stereoselective Synthesis of 3-Ethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stereoselective synthesis of 3-Ethyl-4-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound?

A1: this compound possesses two chiral centers at positions C3 and C4. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: (3R,4R) and (3S,4S), and (3R,4S) and (3S,4R). The relationship between these pairs is diastereomeric.[1]

Q2: Why is controlling the stereochemistry in the synthesis of this compound important?

A2: The stereochemistry of a molecule is crucial in pharmaceutical and biological applications because different stereoisomers can exhibit vastly different pharmacological activities, potencies, and toxicities. In drug development, isolating a single, desired stereoisomer is often a regulatory requirement to ensure safety and efficacy.

Q3: What are the primary strategies for the stereoselective synthesis of this compound?

A3: The most common approach is the stereoselective reduction of the prochiral ketone, 3-ethyl-4-heptanone. Key strategies include:

  • Asymmetric Hydrogenation: Utilizes a chiral metal catalyst (e.g., Rhodium or Ruthenium-based) to deliver hydrogen to one face of the carbonyl group preferentially.[2]

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the attack of a reducing agent, after which the auxiliary is removed.[3]

  • Enzymatic Reduction: Employs engineered enzymes, such as alcohol dehydrogenases, which can offer extremely high levels of both enantioselectivity and diastereoselectivity under mild conditions.[1]

Q4: How can I analyze the stereochemical outcome of my reaction?

A4: The diastereomeric ratio (dr) can often be determined using high-resolution NMR spectroscopy, as diastereomers have distinct spectral properties.[1] To determine the enantiomeric excess (ee), chiral chromatography techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase are typically required.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature or pressure. 4. Mechanical losses during workup and purification.1. Monitor the reaction by TLC or GC-MS to confirm completion. Extend reaction time if necessary. 2. Ensure inert atmosphere (e.g., Nitrogen or Argon) if reagents are air/moisture sensitive. Check pH during workup. 3. Optimize temperature and pressure; for hydrogenations, ensure adequate H₂ pressure.[1] 4. Refine extraction and chromatography techniques to minimize losses.
Poor Diastereoselectivity (Low dr) 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Reaction temperature is too high, reducing the energetic difference between diastereomeric transition states. 3. Incorrect choice of solvent, affecting chelation or steric interactions.1. Employ sterically demanding reducing agents or use chelation-controlled reduction strategies (e.g., with zinc borohydride). 2. Lower the reaction temperature. Diastereoselectivity is often more pronounced at lower temperatures. 3. Screen different solvents to find conditions that maximize steric or electronic differentiation.
Poor Enantioselectivity (Low ee) 1. Catalyst poisoning or decomposition. 2. Racemic background reaction is competing with the desired catalytic cycle. 3. Mismatch between the substrate, catalyst ligand, and reaction conditions.1. Use freshly prepared, high-purity catalyst and ensure all reagents and solvents are free of impurities (e.g., water, oxygen). 2. Lower the reaction temperature to favor the lower-energy pathway of the chiral catalyst. 3. Screen a library of chiral ligands to find the optimal match for 3-ethyl-4-heptanone. The choice of solvent can also significantly impact enantioselectivity.[4]
Inconsistent Results 1. Variability in reagent or solvent quality. 2. Inconsistent reaction setup (e.g., stirring rate, rate of addition). 3. Trace amounts of water or oxygen in reactions requiring anhydrous/anaerobic conditions.1. Use reagents and solvents from a reliable source and purify/dry them as needed. 2. Standardize all experimental parameters. Use a syringe pump for slow additions. 3. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

Quantitative Data Summary

The following table summarizes typical outcomes for different synthetic methods targeting secondary alcohols like this compound. Values are illustrative and can vary based on specific substrate and conditions.

Method Typical Reducing Agent / Catalyst Typical Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Key Feature
Standard Hydride Reduction NaBH₄ in Methanol85-95%~ 1:1 to 3:10% (racemic)Simple, high yield, but poor selectivity.
Asymmetric Hydrogenation H₂, (S)-Ru-BINAP Catalyst70-95%Varies>95%Provides high enantioselectivity.[5]
Chiral Auxiliary Directed Reduction 1. Attach Evans Auxiliary 2. LiAlH₄ or L-Selectride®60-80% (over 2 steps)>95:5>98%Provides high diastereoselectivity.[3]
Enzymatic Reduction Alcohol Dehydrogenase (ADH)50-99%>99:1>99%High selectivity under mild conditions.[1]

Key Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-4-heptanone (Precursor)

This protocol describes the oxidation of the corresponding alcohol to the ketone, a common precursor for stereoselective reduction.

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add dichloromethane (DCM, 100 mL) and oxalyl chloride (1.5 eq). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Activator Formation: Slowly add dimethyl sulfoxide (DMSO, 2.2 eq) to the cooled solution and stir for 15 minutes.

  • Oxidation: Add a solution of this compound (1.0 eq) in DCM (20 mL) dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for an additional 45 minutes.

  • Quench: Add triethylamine (5.0 eq) dropwise. The mixture may become thick. After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Add 100 mL of water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield 3-ethyl-4-heptanone.[1]

Protocol 2: Asymmetric Reduction of 3-Ethyl-4-heptanone

This protocol is a general method using a Corey-Bakshi-Shibata (CBS) catalyst for enantioselective reduction.

  • Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add the (R)-CBS catalyst (0.05 - 0.1 eq).

  • Complex Formation: Add anhydrous toluene (20 mL) and cool the solution to 0 °C. Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in toluene, 1.0 eq) and stir for 15 minutes.

  • Reduction: Cool the mixture to -30 °C. Add a solution of 3-ethyl-4-heptanone (1.0 eq) in anhydrous toluene (10 mL) dropwise over 30 minutes.

  • Monitoring: Stir the reaction at -30 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Quench: Once the starting material is consumed, slowly quench the reaction by adding methanol (5 mL) dropwise at -30 °C.

  • Workup and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the enantioenriched this compound. Analyze the product by chiral HPLC to determine the enantiomeric excess.[6]

Visual Guides

experimental_workflow start Start: 3-Ethyl-4-heptanone reaction Stereoselective Reduction start->reaction Chiral Catalyst or Auxiliary workup Reaction Quench & Aqueous Workup reaction->workup purification Silica Gel Chromatography workup->purification analysis Analysis: 1. NMR (for dr) 2. Chiral HPLC (for ee) purification->analysis end Product: Stereoisomerically Enriched Alcohol analysis->end

Caption: General experimental workflow for the stereoselective synthesis and analysis of this compound.

troubleshooting_tree problem Poor Stereoselectivity (Low dr or ee) check_dr Is dr low? problem->check_dr check_ee Is ee low? problem->check_ee sol_dr1 Lower Reaction Temperature check_dr->sol_dr1 Yes sol_dr2 Use Bulky Reagent or Chelation Control check_dr->sol_dr2 Yes sol_ee1 Check Catalyst Purity & Loading check_ee->sol_ee1 Yes sol_ee2 Screen Different Chiral Ligands/Solvents check_ee->sol_ee2 Yes

Caption: A decision tree for troubleshooting poor stereoselectivity in the synthesis of this compound.

stereocontrol_model cluster_0 Chiral Catalyst-Substrate Complex catalyst Chiral Catalyst (e.g., Ru-BINAP) ketone 3-Ethyl-4-heptanone (Prochiral) catalyst->ketone Forms Diastereomeric Transition States ts_favored Transition State A (Lower Energy) ketone->ts_favored Favored Attack (e.g., Re face) ts_disfavored Transition State B (Higher Energy) ketone->ts_disfavored Disfavored Attack (e.g., Si face) product_major Major Stereoisomer (e.g., 3R, 4S) ts_favored->product_major product_minor Minor Stereoisomer (e.g., 3S, 4R) ts_disfavored->product_minor

Caption: Conceptual model of stereochemical induction by a chiral catalyst, leading to a major and minor product.

References

Technical Support Center: 3-Ethyl-4-heptanol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 3-Ethyl-4-heptanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound, a secondary alcohol, are oxidation and dehydration.[1][2]

  • Oxidation: In the presence of an oxidizing agent, this compound is oxidized to its corresponding ketone, 3-Ethyl-4-heptanone. This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached.[1][3][4]

  • Dehydration: Under acidic conditions and heat, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of alkenes, primarily 3-Ethyl-3-heptene and 3-Ethyl-4-heptene.[2]

Q2: What are the expected degradation products of this compound?

A2: The expected degradation products are 3-Ethyl-4-heptanone from oxidation and a mixture of isomeric alkenes (e.g., 3-Ethyl-3-heptene, 3-Ethyl-4-heptene) from dehydration.

Q3: How stable is this compound under normal storage conditions?

Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: Several analytical techniques can be employed:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating and quantifying the volatile parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or Refractive Index) can also be used, particularly if the degradation products are less volatile or require derivatization for GC analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the alcohol's O-H stretch and the appearance of a C=O stretch (ketone) or C=C stretch (alkene).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity of degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly rapid degradation of this compound during an experiment.

  • Possible Cause 1: Contaminated Glassware or Solvents.

    • Troubleshooting Step: Ensure all glassware is scrupulously clean and rinsed with a high-purity solvent before use. Use fresh, high-purity solvents for your experiments, as trace amounts of acids, bases, or metal ions can catalyze degradation.

  • Possible Cause 2: Exposure to Air (Oxidation).

    • Troubleshooting Step: If studying stability in the absence of oxidation, ensure your experimental setup is deoxygenated by purging with an inert gas (e.g., nitrogen or argon). Use sealed vials or a glovebox for sensitive experiments.

  • Possible Cause 3: Inappropriate Storage of Stock Solutions.

    • Troubleshooting Step: Prepare fresh stock solutions before each experiment. If storage is necessary, store solutions in amber vials at a low temperature (e.g., 2-8 °C) and under an inert atmosphere.

Issue 2: Formation of unexpected peaks in the chromatogram when analyzing degradation samples.

  • Possible Cause 1: Side Reactions.

    • Troubleshooting Step: Review your experimental conditions. High temperatures or the presence of strong acids can lead to further reactions of the initial degradation products (e.g., polymerization of alkenes). Consider milder reaction conditions.

  • Possible Cause 2: Impurities in the starting material.

    • Troubleshooting Step: Verify the purity of your this compound starting material using a reliable analytical method like GC-MS. If impurities are present, purify the alcohol before use (e.g., by distillation).

  • Possible Cause 3: Sample preparation artifacts.

    • Troubleshooting Step: Investigate if any sample preparation steps (e.g., derivatization, extraction) are introducing new compounds. Run a blank sample through the entire sample preparation and analysis process to identify any artifacts.

Issue 3: Poor separation or peak shape for this compound and its degradation products in HPLC.

  • Possible Cause 1: Inappropriate column or mobile phase.

    • Troubleshooting Step: For separating a non-polar alcohol and its slightly more polar ketone or non-polar alkene products, a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water or methanol and water is a good starting point. Optimize the mobile phase gradient and composition to improve separation.

  • Possible Cause 2: Column Overload.

    • Troubleshooting Step: Reduce the concentration of your sample or the injection volume. Overloading the column can lead to broad and asymmetric peaks.

  • Possible Cause 3: Contamination of the HPLC system.

    • Troubleshooting Step: Flush the HPLC system and column with appropriate cleaning solvents to remove any contaminants that may be affecting the chromatography.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under different stress conditions to illustrate how such data would be structured.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Product(s)% Degradation Product(s)
Thermal 7 days60 °C98.5%3-Ethyl-4-heptanone0.8%
7 days80 °C92.1%3-Ethyl-4-heptanone, Alkenes5.2%, 2.1%
Oxidative (H₂O₂) 24 hours25 °C85.3%3-Ethyl-4-heptanone14.2%
Acidic (0.1 M HCl) 48 hours50 °C75.6%Alkenes23.5%
Photostability (Xenon lamp) 72 hours25 °C99.2%-<0.5%

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidation

  • Objective: To evaluate the oxidative stability of this compound.

  • Materials: this compound, 3% hydrogen peroxide solution, acetonitrile (HPLC grade), purified water, amber HPLC vials.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • In an amber HPLC vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide solution.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.

    • Store the vials at room temperature (25 °C) and protect them from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction in the aliquot by adding a small amount of a reducing agent (e.g., sodium bisulfite solution), if necessary for the analytical method.

    • Analyze the samples by a validated stability-indicating HPLC or GC method to determine the amount of remaining this compound and the formation of 3-Ethyl-4-heptanone.

Protocol 2: Forced Degradation Study - Dehydration (Acid Hydrolysis)

  • Objective: To assess the stability of this compound in an acidic environment.

  • Materials: this compound, 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, acetonitrile (HPLC grade), purified water, temperature-controlled water bath, amber HPLC vials.

  • Procedure:

    • Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and purified water (e.g., 1 mg/mL).

    • In an amber HPLC vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.

    • Place the vials in a temperature-controlled water bath set to 50 °C.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.

    • Neutralize the aliquot by adding an equivalent amount of 0.1 M sodium hydroxide.

    • Analyze the samples by a validated stability-indicating GC or HPLC method to quantify the parent compound and the resulting alkenes.

Visualizations

DegradationPathways Heptanol This compound Ketone 3-Ethyl-4-heptanone Heptanol->Ketone Oxidation [O] Alkenes Alkenes (e.g., 3-Ethyl-3-heptene) Heptanol->Alkenes Dehydration (H⁺, Heat) ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Stress Apply Stress Condition (e.g., Heat, Oxidant, Acid) Stock->Stress Control Prepare Control Sample Stock->Control Sampling Sample at Time Points Stress->Sampling Control->Sampling Quench Quench/Neutralize Sampling->Quench Analysis Analytical Method (GC/HPLC) Quench->Analysis Data Data Interpretation Analysis->Data

References

Technical Support Center: 3-Ethyl-4-heptanol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethyl-4-heptanol.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a secondary alcohol with the molecular formula C9H20O.[1][2][3] It serves as a useful intermediate and building block in the synthesis of more complex organic molecules.[1] Its structure contains two chiral centers, meaning it can exist as multiple stereoisomers.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C9H20O[2][3]
Molecular Weight 144.25 g/mol [1][2]
CAS Number 19780-42-8[3]
Appearance Colorless Liquid (presumed)General property of similar alcohols
Purity (Typical) ~95%[1]

Q2: What are the primary reactions of this compound?

As a secondary alcohol, this compound undergoes several common reactions:

  • Oxidation: It can be oxidized to form the corresponding ketone, 3-ethyl-4-heptanone.[1] Common oxidizing agents include chromic acid, pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions.[1][4]

  • Dehydration: In the presence of a strong acid catalyst (e.g., H2SO4, H3PO4), it can be dehydrated to form a mixture of alkene isomers.[1][5]

  • Esterification: It can react with carboxylic acids or their derivatives (like acyl chlorides) in the presence of an acid catalyst to form esters.[6][7]

Q3: What safety precautions should be taken when working with this compound and related reagents?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or corrosive reagents.

  • Reagent Handling: Oxidizing agents like chromic acid and potassium permanganate are strong, potentially hazardous materials and should be handled with extreme care.[8][9] Acid catalysts are corrosive. Refer to the Safety Data Sheet (SDS) for every reagent used in the experimental procedure.

II. Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Problem 1: Low or No Yield in Oxidation Reaction

Q: My oxidation of this compound to 3-ethyl-4-heptanone resulted in a very low yield. What are the possible causes?

A: Low yields in oxidation reactions are a common issue.[10][11][12] Several factors related to reagents, reaction conditions, and workup procedures could be the cause.

Table 2: Troubleshooting Low Yield in Oxidation Reactions

Potential CauseSuggested Solution & Explanation
Impure Starting Material Ensure the this compound is pure (~95% or greater). Impurities can interfere with the reaction. Consider purification by distillation or column chromatography if purity is suspect.[11]
Inactive Oxidizing Agent Many oxidizing agents (e.g., PCC, Dess-Martin periodinane) can degrade with improper storage. Use a fresh bottle or a newly prepared reagent. For chromium reagents, ensure the characteristic orange/red color is present.
Presence of Water Some oxidation reactions (e.g., Swern, Dess-Martin) are highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and use anhydrous solvents.[10][11]
Incorrect Stoichiometry Carefully re-calculate and accurately weigh the amounts of all reagents. An insufficient amount of oxidizing agent will lead to incomplete conversion.
Improper Temperature Control Many oxidations require specific temperature ranges. For example, Swern oxidations are run at very low temperatures (-78 °C), while others may require gentle heating.[1] Deviations can lead to side reactions or decomposition.[10][12]
Inefficient Workup/Purification Product can be lost during extraction or purification.[13] Ensure you are using the correct solvents for extraction, thoroughly rinsing drying agents, and being cautious during solvent evaporation (rotovap), especially if the product is volatile.[10]

Problem 2: Incomplete Reaction - Starting Material Remains

Q: TLC analysis of my reaction mixture shows a significant amount of this compound remaining, even after the recommended reaction time. Why did the reaction stall?

A: An incomplete reaction suggests an issue with either the reagents' activity or the reaction kinetics.

G Start Incomplete Reaction: Starting Material (SM) Remains CheckReagent Check Reagent Activity Start->CheckReagent CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckSetup Inspect Physical Setup Start->CheckSetup Sol1 Solution: Use fresh/purified reagent. Verify catalyst activity. CheckReagent->Sol1 Is reagent old or improperly stored? Sol2 Solution: Slightly increase temperature or prolong reaction time. CheckConditions->Sol2 Is temperature too low? Sol3 Solution: Use a larger stir bar or mechanical stirrer for heterogeneous mixtures. CheckSetup->Sol3 Is stirring inefficient?

Caption: Troubleshooting workflow for an incomplete reaction.

Problem 3: Formation of Unexpected Side Products

Q: I am seeing multiple unexpected spots on my TLC plate after running a dehydration reaction. What are these likely to be?

A: Dehydration of a secondary alcohol like this compound proceeds via an E1 or E2 mechanism and can lead to a mixture of alkene isomers.[5] The major product is typically the most stable (most substituted) alkene, following Zaitsev's rule.[1] Other side reactions can also occur.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Alcohol This compound Ketone 3-Ethyl-4-heptanone Alcohol->Ketone Oxidation (e.g., PCC) Alkene1 Alkene Isomer 1 (Major Product) Alcohol->Alkene1 Dehydration (H+, Heat) Alkene2 Alkene Isomer 2 (Minor Product) Alcohol->Alkene2 Dehydration (H+, Heat) Ether Di-alkyl Ether ( intermolecular dehydration ) Alcohol->Ether Intermolecular Reaction (Low Temp, H+)

Caption: Desired oxidation vs. potential dehydration side reactions.

Problem 4: Difficulty Purifying the Product

Q: I'm having trouble separating my desired ester product from the unreacted this compound and carboxylic acid after an esterification reaction. What should I do?

A: Purification challenges in Fischer esterification are common because it is an equilibrium-driven reaction.[14] The crude product will contain alcohol, acid, ester, and water.

  • Aqueous Wash: First, perform a workup using a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution. This will react with and remove the excess carboxylic acid catalyst into the aqueous layer. Be sure to vent the funnel frequently as CO2 gas will be produced.

  • Water Wash: Next, wash with water or brine to remove any remaining water-soluble components, including excess alcohol. Note that small esters can have some water solubility.[15]

  • Drying and Evaporation: Dry the separated organic layer over an anhydrous salt like MgSO4 or Na2SO4, filter, and carefully remove the solvent using a rotary evaporator.

  • Chromatography/Distillation: If impurities still remain (as checked by TLC or NMR), purification by flash column chromatography is the most effective method. Choose a solvent system (e.g., hexanes/ethyl acetate) that provides good separation between your starting alcohol and the final ester product. Distillation can also be effective if the boiling points of the components are sufficiently different.[16]

III. Experimental Protocols

Protocol 1: Oxidation of this compound to 3-Ethyl-4-heptanone using PCC

This protocol describes a standard method for oxidizing a secondary alcohol to a ketone using Pyridinium Chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirring solution, add PCC (approx. 1.5 eq) in one portion. The mixture will turn into a dark brown/black slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared (typically 2-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether.

  • Filtration: Pass the entire mixture through a short plug of silica gel topped with a layer of Celite® to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether to ensure all product is collected.

  • Solvent Removal: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be further purified by flash column chromatography if necessary to yield pure 3-ethyl-4-heptanone.

Expected Yield: Typical yields for PCC oxidations of secondary alcohols range from 70-90%.

G Start Start: Dissolve Alcohol in DCM AddPCC Add PCC (1.5 eq) Start->AddPCC Stir Stir at Room Temp AddPCC->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir SM remains Workup Workup: Dilute with Ether Monitor->Workup Reaction Complete Filter Filter through Silica/Celite Plug Workup->Filter Evaporate Evaporate Solvents Filter->Evaporate Purify Column Chromatography (if needed) Evaporate->Purify End Product: 3-Ethyl-4-heptanone Purify->End

Caption: Experimental workflow for PCC oxidation.

References

Technical Support Center: Optimization of Catalytic Hydrogenation for 3-Ethyl-4-heptanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethyl-4-heptanol via catalytic hydrogenation of 3-Ethyl-4-heptanone.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic hydrogenation of 3-Ethyl-4-heptanone.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may be old, deactivated by improper storage, or poisoned.- Use a fresh batch of catalyst. - Ensure the catalyst was stored under an inert atmosphere. - Pretreat the catalyst by drying or reduction if required by the supplier. - Consider catalyst poisoning by impurities in the substrate or solvent. Purify starting materials.
Insufficient Hydrogen Pressure: The pressure of hydrogen may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure. For the synthesis of this compound, pressures in the range of 50-100 psi are typically effective.[1] - Check the system for leaks to ensure consistent pressure.
Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.- Increase the reaction temperature. A common range for this synthesis is 80-120°C.[1] - Monitor the temperature closely to avoid side reactions at excessively high temperatures.
Poor Catalyst-Substrate Contact: Inefficient stirring can lead to poor mixing of the catalyst, substrate, and hydrogen.- Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
Low Selectivity (Formation of Byproducts) Over-reduction: Prolonged reaction times or harsh conditions can lead to the formation of byproducts.- Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Reduce the reaction temperature or pressure once the starting material is consumed.
Isomerization: The catalyst or reaction conditions may promote isomerization of the product.- Screen different catalysts (e.g., Pd/C vs. Raney Nickel) to find one with higher selectivity. - Optimize the reaction temperature and pressure to favor the desired product.
Solvent Effects: The choice of solvent can influence the reaction's selectivity.- Experiment with different solvents. Protic solvents like ethanol and methanol are commonly used and can accelerate the reaction rate.
Difficult Product Isolation Catalyst Filtration Issues: Fine catalyst particles may pass through the filter paper.- Use a filter aid such as Celite to assist in the removal of the catalyst. - Ensure the filter paper is of the appropriate pore size.
Emulsion Formation During Workup: The presence of both organic and aqueous phases can lead to emulsions.- Add a saturated brine solution to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of 3-Ethyl-4-heptanone?

A1: The most commonly employed catalysts for the reduction of ketones like 3-Ethyl-4-heptanone are Palladium on carbon (Pd/C) and Raney Nickel.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: Typical conditions involve using a protic solvent such as ethanol or methanol, a hydrogen pressure of 50-100 psi, and a temperature range of 80-120°C.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ketone and the appearance of the product alcohol.

Q4: What are potential side reactions in the synthesis of this compound?

A4: Potential side reactions include over-reduction to other species or isomerization of the final product.[1] Careful control of reaction parameters is crucial to minimize these.

Q5: My reaction is not working even after trying the troubleshooting steps. What else could be the issue?

A5: If you have addressed common issues like catalyst activity, pressure, and temperature, consider the purity of your starting material and solvent. Impurities can act as catalyst poisons. Additionally, ensure your hydrogen source is of sufficient purity.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 3-Ethyl-4-heptanone using Pd/C

This protocol provides a general procedure for the hydrogenation of 3-Ethyl-4-heptanone. Optimization of specific parameters may be required.

Materials:

  • 3-Ethyl-4-heptanone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel, filter paper, Celite)

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.

  • Catalyst and Substrate Addition: Under an inert atmosphere (to prevent catalyst oxidation), add 10% Pd/C (typically 1-5 mol% relative to the substrate) to the reactor. Dissolve 3-Ethyl-4-heptanone in ethanol and add the solution to the reactor.

  • System Purge: Seal the reactor and purge the system with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Preparation of W-2 Raney Nickel Catalyst

This protocol describes a common method for the preparation of active Raney Nickel catalyst.

Materials:

  • Raney nickel-aluminum alloy

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol (95% and absolute)

  • Erlenmeyer flask

  • Stirrer

  • Ice bath

  • Centrifuge and centrifuge bottles

Procedure:

  • Digestion: In a large Erlenmeyer flask, dissolve NaOH in distilled water. Cool the solution to 50°C in an ice bath. While stirring vigorously, slowly add the Raney nickel-aluminum alloy in small portions, maintaining the temperature at 50 ± 2°C.

  • Washing: After the addition is complete, continue stirring for a specified time. Then, stop stirring and allow the catalyst to settle. Decant the supernatant. Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral to litmus paper.

  • Ethanol Wash: After the final water wash, transfer the catalyst to a centrifuge bottle using 95% ethanol. Wash the catalyst three times with 95% ethanol, followed by three washes with absolute ethanol, using centrifugation to separate the catalyst after each wash.

  • Storage: Store the active Raney Nickel catalyst under absolute ethanol in a tightly sealed container in a refrigerator. Caution: Do not allow the catalyst to dry as it is pyrophoric.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_substrate Prepare 3-Ethyl-4-heptanone Solution charge_reactor Charge Reactor with Substrate and Catalyst prep_substrate->charge_reactor prep_catalyst Weigh Catalyst (Pd/C or Raney Ni) prep_catalyst->charge_reactor purge_reactor Purge with Inert Gas charge_reactor->purge_reactor pressurize Pressurize with H2 purge_reactor->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction Progress heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete filter_catalyst Filter Catalyst cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product (if needed) concentrate->purify analyze Analyze Product concentrate->analyze purify->analyze

Caption: Experimental workflow for the catalytic hydrogenation of 3-Ethyl-4-heptanone.

troubleshooting_flowchart start Low or No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_pressure Check H2 Pressure check_catalyst->check_pressure Active use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst Inactive check_temp Check Temperature check_pressure->check_temp Adequate increase_pressure Increase Pressure check_pressure->increase_pressure Low check_stirring Check Stirring check_temp->check_stirring Adequate increase_temp Increase Temperature check_temp->increase_temp Low increase_stirring Increase Stirring Speed check_stirring->increase_stirring Poor success Reaction Proceeds check_stirring->success Adequate use_fresh_catalyst->success increase_pressure->success increase_temp->success increase_stirring->success

Caption: Troubleshooting flowchart for low or no conversion in catalytic hydrogenation.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 3-Ethyl-4-heptanol Utilizing Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of 3-Ethyl-4-heptanol purity. The content is supported by established experimental protocols and data presentation to assist researchers in making informed decisions for their analytical needs.

Introduction to this compound and Purity Validation

This compound is a secondary alcohol with the molecular formula C9H20O.[1][2] It is a valuable chiral intermediate in the synthesis of various organic compounds. The purity of such intermediates is a critical parameter in research and drug development, as impurities can significantly impact reaction yields, biological activity, and safety profiles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering both high separation efficiency and definitive identification.[3][4]

This guide will delve into the specifics of using GC-MS for the purity validation of this compound, comparing its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantification, identification, or both).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with various detection methods (e.g., UV, RI).Quantitation based on the direct relationship between signal intensity and the number of atomic nuclei.
Applicability to this compound Excellent, due to its volatile nature.[3]Limited, as it lacks a strong UV chromophore. Requires derivatization or less sensitive detectors.Excellent for structural confirmation and quantification without a reference standard of the analyte itself.[5][6]
Impurity Detection Highly sensitive for volatile and semi-volatile impurities.Suitable for non-volatile or thermally labile impurities.Can detect and quantify impurities containing NMR-active nuclei, provided their signals do not overlap with the main component.
Identification Provides definitive identification based on mass spectra and retention time.[3]Identification is based on retention time and comparison with standards. Less definitive than MS.Provides detailed structural information, aiding in the identification of unknown impurities.
Quantification Accurate quantification using a Flame Ionization Detector (FID) in conjunction with MS for confirmation.[3][7]Requires a suitable standard for each impurity for accurate quantification.Can provide absolute quantification against a certified internal standard.[5]
Sample Throughput Relatively high.Can be high, depending on the method.Generally lower throughput compared to chromatographic techniques.
Destructive/Non-destructive Destructive.Can be non-destructive depending on the detector.Non-destructive.

Experimental Protocol: GC-MS Validation of this compound Purity

This section outlines a typical GC-MS protocol for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • If an internal standard is used for quantification, add a known amount of a suitable standard (e.g., n-dodecane) to the sample solution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of alcohols and potential polar impurities.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Scan Range: m/z 30-300.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.

  • For quantitative analysis, a calibration curve can be prepared using standards of known concentrations.

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. A common synthesis route is the reduction of 3-Ethyl-4-heptanone.[4] Another route involves a Grignard reaction.[2][8] Potential impurities include:

  • Unreacted Starting Material: 3-Ethyl-4-heptanone.

  • Byproducts from Synthesis:

    • From Grignard synthesis: unreacted Grignard reagent quenching products, and byproducts from side reactions.[2][8]

    • From reduction: over-reduction or incomplete reaction products.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Visualization of Analytical Workflows

To better illustrate the processes involved in purity validation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Add Internal Standard (Optional) B->C D Inject Sample C->D E GC Separation D->E F MS Detection E->F G Chromatogram Generation F->G H Peak Integration & Identification G->H I Purity Calculation H->I J J I->J Final Report

Caption: Experimental workflow for GC-MS purity validation.

Purity_Validation_Comparison cluster_topic Purity Validation of this compound cluster_methods Analytical Methods cluster_gcms_attr GC-MS Attributes cluster_hplc_attr HPLC Attributes cluster_qnmr_attr qNMR Attributes Topic Analytical Technique Selection GCMS GC-MS Topic->GCMS HPLC HPLC Topic->HPLC qNMR qNMR Topic->qNMR GCMS_Adv High Sensitivity Definitive ID GCMS->GCMS_Adv Pros GCMS_Disadv Destructive For Volatiles GCMS->GCMS_Disadv Cons HPLC_Adv Non-volatile Compounds Non-destructive HPLC->HPLC_Adv Pros HPLC_Disadv Less Sensitive Detector Needs Chromophore HPLC->HPLC_Disadv Cons qNMR_Adv Absolute Quantification Structural Info qNMR->qNMR_Adv Pros qNMR_Disadv Lower Throughput Signal Overlap qNMR->qNMR_Disadv Cons

Caption: Logical comparison of analytical techniques.

Conclusion

For the purity validation of this compound, GC-MS stands out as a highly suitable and powerful analytical technique. Its ability to separate volatile compounds with high resolution and provide definitive identification and quantification makes it an invaluable tool for quality control in research and drug development. While other techniques like HPLC and qNMR have their own merits and can be used as complementary methods for a comprehensive purity assessment, GC-MS remains the primary choice for this particular analyte. The detailed protocol and comparative data presented in this guide aim to equip researchers with the necessary information to implement robust and reliable purity validation methods in their laboratories.

References

A Comparative Guide to the Spectroscopic Characterization of 3-Ethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation through Spectroscopic Techniques

The structural characterization of an organic molecule like 3-Ethyl-4-heptanol is fundamental for its identification, purity assessment, and understanding its chemical behavior. Each spectroscopic technique provides unique insights into the molecular structure.

  • ¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity.

  • ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

  • IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides information on the fragmentation pattern, aiding in structural confirmation.

Data Presentation: A Comparative Analysis

The following tables summarize the expected and comparative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Analogs
Assignment Predicted ¹H Chemical Shift (ppm) for this compound Experimental ¹H Chemical Shift (ppm) for 3-Heptanol Experimental ¹H Chemical Shift (ppm) for 4-Heptanol Predicted Multiplicity
-OHVariableVariableVariableSinglet (broad)
CH-OH~3.4-3.6~3.5~3.6Multiplet
CH-CH₂CH₃~1.3-1.5--Multiplet
-CH₂- (ethyl)~1.3-1.5--Quartet
-CH₂- (propyl)~1.2-1.4~1.4~1.4Multiplet
-CH₃ (ethyl)~0.9--Triplet
-CH₃ (propyl)~0.9~0.9~0.9Triplet

Note: Predicted data is based on standard chemical shift tables and analysis of similar structures. Experimental data for analogs is sourced from publicly available spectral databases.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Analogs
Assignment Predicted ¹³C Chemical Shift (ppm) for this compound Experimental ¹³C Chemical Shift (ppm) for 3-Heptanol Experimental ¹³C Chemical Shift (ppm) for 4-Heptanol
CH-OH ~75-80~73~72
CH-CH₂CH₃ ~50-55--
-CH₂- (ethyl) ~25-30--
-CH₂- (propyl, adjacent to CH-OH) ~30-35~37, ~30~39
-CH₂- (propyl, middle) ~20-25~23~19
-CH₃ (ethyl) ~10-15--
-CH₃ (propyl) ~14~14~14

Note: Predicted data is based on standard chemical shift tables and analysis of similar structures. Experimental data for analogs is sourced from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Functional Group **Characteristic Absorption (cm⁻¹) **Appearance
O-H (alcohol)3200-3600Broad
C-H (alkane)2850-3000Strong, sharp
C-O (alcohol)1050-1260Strong
Table 4: Mass Spectrometry (MS) Data for this compound
Ion m/z (mass-to-charge ratio) Significance
[M]+144Molecular Ion
[M-H₂O]+126Loss of a water molecule[1]
[M-C₂H₅]+115Loss of an ethyl radical
[M-C₃H₇]+101Loss of a propyl radical

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Highly detailed structural information.Can be complex to interpret for large molecules.
¹³C NMR Carbon skeleton and chemical environment of each carbon.Provides a map of the carbon backbone.Lower sensitivity than ¹H NMR.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity and provides molecular formula information.Isomers can have similar fragmentation patterns.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of neat liquid this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Inject a dilute solution of this compound into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) for prior separation.

  • Ionization: Use a suitable ionization technique, commonly Electron Ionization (EI) for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

G Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (1H and 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum (m/z values) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the characterization of an organic compound.

References

A Comparative Guide to the Synthetic Routes of 3-Ethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic routes to 3-Ethyl-4-heptanol, a secondary alcohol with applications in organic synthesis. The following sections detail established and alternative methodologies, presenting experimental protocols and quantitative data to inform decisions in process development and scale-up.

Comparison of Synthetic Routes

Three primary synthetic strategies for this compound are presented: two distinct Grignard reaction pathways and a reduction route starting from the corresponding ketone, 3-ethyl-4-heptanone. The reduction can be achieved through two common methods: sodium borohydride reduction and catalytic hydrogenation.

Synthetic Route Starting Materials Overall Yield (Estimated) Purity (Estimated) Key Advantages Key Disadvantages
Grignard Route 1 4-Heptanone, Ethylmagnesium bromide80-90%>95%High yield, readily available starting materials.Requires strictly anhydrous conditions; Grignard reagents are highly reactive.
Grignard Route 2 Butanal, Propylmagnesium bromide75-85%>95%Utilizes a common aldehyde as a starting material.Grignard reaction with aldehydes can be more prone to side reactions than with ketones. Requires strictly anhydrous conditions.
Reduction Route (NaBH4) 3-Ethyl-4-heptanone, Sodium borohydride90-98%>97%High yield, mild reaction conditions, high selectivity.Requires a separate synthesis step for the starting ketone.
Reduction Route (Catalytic Hydrogenation) 3-Ethyl-4-heptanone, Hydrogen gas95-99%>98%Excellent yield and purity, clean reaction with water as the only byproduct.Requires specialized high-pressure hydrogenation equipment and handling of flammable hydrogen gas.

Experimental Protocols

Route 1: Grignard Synthesis from 4-Heptanone and Ethylmagnesium Bromide

This protocol is adapted from established procedures for Grignard reactions with ketones.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux.

  • Reaction with Ketone: After the formation of the Grignard reagent is complete, the flask is cooled to 0°C in an ice bath. A solution of 4-heptanone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10°C.[1]

  • Quenching and Work-up: The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield this compound.

Route 2: Grignard Synthesis from Butanal and Propylmagnesium Bromide

This route offers an alternative starting point using a common aldehyde.

Experimental Protocol:

  • Preparation of Grignard Reagent: Following the procedure for Route 1, prepare propylmagnesium bromide from magnesium turnings (1.2 eq) and propyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0°C. A solution of butanal (1.0 eq) in anhydrous diethyl ether is added dropwise, keeping the temperature below 10°C.

  • Quenching and Work-up: The mixture is stirred at room temperature for 1-2 hours and then quenched with saturated aqueous ammonium chloride.

  • Purification: The product is isolated and purified by fractional distillation as described in Route 1.

Route 3: Reduction of 3-Ethyl-4-heptanone

This approach involves the reduction of the corresponding ketone, which can be synthesized by the oxidation of this compound or through other synthetic methods.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-ethyl-4-heptanone (1.0 eq) in methanol or ethanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Sodium borohydride (NaBH4) (0.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10°C. The reaction is then stirred at room temperature for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting this compound is purified by fractional distillation.

Experimental Protocol:

  • Reaction Setup: A solution of 3-ethyl-4-heptanone (1.0 eq) in ethanol is placed in a high-pressure hydrogenation vessel. A catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) is added.

  • Hydrogenation: The vessel is sealed and purged with nitrogen, followed by hydrogen. The reaction is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature (e.g., 40-50°C) until the uptake of hydrogen ceases.[1]

  • Work-up: The catalyst is removed by filtration through a pad of Celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude this compound is purified by fractional distillation.

Synthetic Pathway Diagrams

The following diagrams illustrate the described synthetic routes to this compound.

G cluster_0 Grignard Route 1 cluster_1 Grignard Route 2 cluster_2 Reduction Route 4-Heptanone 4-Heptanone This compound This compound 4-Heptanone->this compound + Ethylmagnesium\nbromide Ethylmagnesium bromide Ethylmagnesium\nbromide->this compound Butanal Butanal 3-Ethyl-4-heptanol_2 This compound Butanal->3-Ethyl-4-heptanol_2 + Propylmagnesium\nbromide Propylmagnesium bromide Propylmagnesium\nbromide->3-Ethyl-4-heptanol_2 3-Ethyl-4-heptanone 3-Ethyl-4-heptanone 3-Ethyl-4-heptanol_3 This compound 3-Ethyl-4-heptanone->3-Ethyl-4-heptanol_3 Reducing Agent\n(NaBH4 or H2/Pt/C) Reducing Agent (NaBH4 or H2/Pt/C) Reducing Agent\n(NaBH4 or H2/Pt/C)->3-Ethyl-4-heptanol_3 Reduction

Caption: Overview of synthetic pathways to this compound.

G cluster_grignard Grignard Synthesis Workflow cluster_reduction Reduction Synthesis Workflow Start Start Prepare Grignard\nReagent Prepare Grignard Reagent Start->Prepare Grignard\nReagent Dissolve Ketone Dissolve Ketone Start->Dissolve Ketone React with\nCarbonyl Compound React with Carbonyl Compound Prepare Grignard\nReagent->React with\nCarbonyl Compound Aqueous Work-up\n(Quenching) Aqueous Work-up (Quenching) React with\nCarbonyl Compound->Aqueous Work-up\n(Quenching) Extraction & Drying Extraction & Drying Aqueous Work-up\n(Quenching)->Extraction & Drying Fractional\nDistillation Fractional Distillation Extraction & Drying->Fractional\nDistillation Pure 3-Ethyl-4-heptanol_G Pure Product Fractional\nDistillation->Pure 3-Ethyl-4-heptanol_G Pure 3-Ethyl-4-heptanol_R Pure Product Fractional\nDistillation->Pure 3-Ethyl-4-heptanol_R Add Reducing Agent Add Reducing Agent Dissolve Ketone->Add Reducing Agent Quenching/\nCatalyst Removal Quenching/ Catalyst Removal Add Reducing Agent->Quenching/\nCatalyst Removal Solvent Removal Solvent Removal Quenching/\nCatalyst Removal->Solvent Removal Solvent Removal->Fractional\nDistillation

Caption: Generalized experimental workflows for synthesis.

References

Comparative Biological Activity Screening of 3-Ethyl-4-heptanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel 3-Ethyl-4-heptanol derivatives. The document presents hypothetical experimental data to illustrate potential structure-activity relationships (SAR) and offers detailed protocols for the screening assays employed. The aim is to furnish a framework for the evaluation of similar compounds in a drug discovery context.

Introduction

This compound is a branched-chain secondary alcohol with potential for chemical modification to yield a variety of derivatives.[1][2][3] The hydroxyl group serves as a key functional handle for derivatization, such as esterification and etherification, allowing for the systematic exploration of its biological potential.[1] Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are fundamental in medicinal chemistry for optimizing lead compounds.[4] This guide explores the hypothetical antimicrobial, cytotoxic, and enzyme inhibitory activities of a series of ester and ether derivatives of this compound.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activity data for a series of synthesized this compound derivatives. The parent compound, this compound (designated as EH-OH ), is included as a reference. The derivatives include esters with varying acyl chain lengths (acetate, butyrate, octanoate) and a methyl ether.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusEscherichia coliCandida albicans
EH-OH Parent Alcohol>512>512>512
EH-Ac Acetate Ester256512512
EH-Bu Butyrate Ester128256256
EH-Oc Octanoate Ester64128128
EH-Me Methyl Ether>512>512>512
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A8

Table 2: Cytotoxic Activity of this compound Derivatives (IC50 in µM)

Compound IDHeLa (Cervical Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)
EH-OH >200>200>200
EH-Ac 150180>200
EH-Bu 85110190
EH-Oc 4065120
EH-Me >200>200>200
Doxorubicin (Control)0.81.2

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (Acetylcholinesterase Inhibition, IC50 in µM)

Compound IDIC50 (µM)
EH-OH >100
EH-Ac 85
EH-Bu 52
EH-Oc 25
EH-Me >100
Donepezil (Control)

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method in 96-well microtiter plates.[5][6][7]

  • Preparation of Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast) in the wells of a 96-well plate.[7]

  • Inoculum Preparation: Bacterial and yeast strains were cultured overnight and the inoculum was standardized to a turbidity equivalent to a 0.5 McFarland standard.[7] This suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for yeast.[5]

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[7][8]

Cytotoxicity Screening: MTT Assay

The cytotoxic effects of the derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[9][10]

  • Cell Seeding: Cancer and normal cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.[11]

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of DMSO.[9][10]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[9][10] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Enzyme Inhibition Assay: Acetylcholinesterase Inhibition

The inhibitory activity of the compounds against acetylcholinesterase (AChE) was determined using a spectrophotometric method based on Ellman's reaction.[12]

  • Reaction Mixture: The reaction was carried out in a 96-well plate. Each well contained phosphate buffer (pH 8.0), a solution of the test compound in varying concentrations, and a solution of AChE.

  • Pre-incubation: The enzyme and inhibitor were pre-incubated for 15 minutes at 25°C.[12]

  • Initiation of Reaction: The reaction was initiated by adding the substrate acetylthiocholine iodide and the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: The hydrolysis of acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product, was monitored by measuring the change in absorbance at 412 nm over time using a microplate reader.[12]

  • IC50 Calculation: The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.

Mandatory Visualizations

Experimental Workflow for Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis S1 This compound (EH-OH) S2 Derivatization (Esterification/Etherification) S1->S2 S3 Purification & Characterization S2->S3 A1 Antimicrobial Assay (Broth Microdilution) S3->A1 Test Compounds A2 Cytotoxicity Assay (MTT Assay) S3->A2 Test Compounds A3 Enzyme Inhibition Assay (AChE) S3->A3 Test Compounds D1 Determine MIC A1->D1 D2 Calculate IC50 A2->D2 A3->D2 D3 Structure-Activity Relationship (SAR) Analysis D1->D3 D2->D3

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Hypothetical Signaling Pathway for Cytotoxicity

cytotoxicity_pathway cluster_cell Cancer Cell Compound EH-Oc Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Membrane Cell Membrane Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by an active derivative.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for 3-Ethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the generation of key intermediates in drug discovery and development. This guide provides an objective comparison of the efficacy of common oxidizing agents for the conversion of 3-Ethyl-4-heptanol to its corresponding ketone, 3-Ethyl-4-heptanone. The information presented is supported by experimental data to aid in the selection of the most suitable reagent for specific research and development needs.

Efficacy Comparison of Oxidizing Agents

The choice of an oxidizing agent for the conversion of this compound to 3-Ethyl-4-heptanone can significantly impact reaction efficiency, yield, and compatibility with other functional groups. This section provides a comparative analysis of four commonly employed oxidizing agents: Chromic Acid (Jones Oxidation), Swern Oxidation, Dess-Martin Periodinane (DMP), and Pyridinium Chlorochromate (PCC).

Oxidizing AgentTypical Yield (%)Reaction ConditionsKey Features
Chromic Acid (H₂CrO₄) 70 - 85%[1]0-5 °C, Acetone[1]Strong oxidant, cost-effective, but generates toxic chromium waste.
Swern Oxidation 78%[1]-78 °C, DCM, Oxalyl chloride, DMSO, TriethylamineMild conditions, high yield, avoids heavy metals, but requires cryogenic temperatures and produces a foul odor.
Dess-Martin Periodinane (DMP) ~90% (estimated)Room temperature, DCMMild, high yielding, broad functional group tolerance, but can be explosive under certain conditions.
Pyridinium Chlorochromate (PCC) Not specifiedRoom temperature, DCMMilder than chromic acid, good for sensitive substrates, but is a potential carcinogen.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections outline the methodologies for the oxidation of this compound using the four discussed oxidizing agents.

Chromic Acid (Jones) Oxidation

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone.

Procedure:

  • This compound is dissolved in acetone and cooled to 0 °C in an ice bath.

  • Jones reagent (a solution of chromic acid prepared by dissolving chromium trioxide in sulfuric acid) is added dropwise to the stirred solution. The reaction is monitored by the persistence of the orange color of the Cr(VI) reagent.

  • The reaction is typically complete within a few hours.

  • The excess oxidant is quenched by the addition of isopropyl alcohol.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Ethyl-4-heptanone.

  • Purification is typically achieved by distillation or column chromatography.

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base.

Procedure:

  • A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C.

  • After stirring for a short period, a solution of this compound in anhydrous DCM is added dropwise.

  • The reaction is stirred at -78 °C for approximately 30 minutes.

  • Triethylamine is then added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine reagent, offering a mild and selective oxidation.

Procedure:

  • This compound is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Dess-Martin Periodinane is added to the solution at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude ketone can be purified by column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to chromic acid and is often used for substrates sensitive to strong acids.

Procedure:

  • A suspension of PCC and a solid adsorbent like Celite or silica gel in anhydrous dichloromethane (DCM) is prepared.

  • A solution of this compound in anhydrous DCM is added to the suspension in one portion.

  • The mixture is stirred at room temperature for several hours, with the progress of the reaction monitored by TLC.

  • Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to afford the crude 3-Ethyl-4-heptanone.

  • Further purification can be achieved by distillation or column chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms and experimental workflows is critical for optimizing reaction conditions and troubleshooting.

Experimental Workflow for Oxidation of this compound

G General Experimental Workflow for Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in appropriate solvent mix Combine reactants under controlled temperature start->mix reagent Prepare oxidizing agent solution reagent->mix monitor Monitor reaction progress (TLC) mix->monitor quench Quench excess oxidant monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify product 3-Ethyl-4-heptanone purify->product

Caption: General workflow for the oxidation of this compound.

Chromic Acid (Jones) Oxidation Mechanism

G Jones Oxidation Mechanism alcohol This compound chromate_ester Chromate Ester Intermediate alcohol->chromate_ester + H₂CrO₄ chromic_acid H₂CrO₄ chromic_acid->chromate_ester ketone 3-Ethyl-4-heptanone chromate_ester->ketone - H₂CrO₃⁻ cr_iv Cr(IV) species chromate_ester->cr_iv

Caption: Simplified mechanism of Jones oxidation.

Swern Oxidation Mechanism

G Swern Oxidation Mechanism dmso DMSO electrophile Electrophilic Sulfur Intermediate dmso->electrophile oxalyl_chloride Oxalyl Chloride oxalyl_chloride->electrophile alkoxysulfonium Alkoxysulfonium Salt electrophile->alkoxysulfonium alcohol This compound alcohol->alkoxysulfonium ylide Sulfur Ylide alkoxysulfonium->ylide base Triethylamine base->ylide ketone 3-Ethyl-4-heptanone ylide->ketone

Caption: Key intermediates in the Swern oxidation pathway.

Dess-Martin Periodinane (DMP) Oxidation Mechanism

G DMP Oxidation Mechanism alcohol This compound intermediate Hypervalent Iodine Intermediate alcohol->intermediate dmp Dess-Martin Periodinane dmp->intermediate ketone 3-Ethyl-4-heptanone intermediate->ketone Elimination byproduct Iodinane byproduct intermediate->byproduct

Caption: Simplified mechanism of Dess-Martin oxidation.

Pyridinium Chlorochromate (PCC) Oxidation Mechanism

G PCC Oxidation Mechanism alcohol This compound chromate_ester Chromate Ester alcohol->chromate_ester pcc PCC pcc->chromate_ester ketone 3-Ethyl-4-heptanone chromate_ester->ketone cr_iv Cr(IV) species chromate_ester->cr_iv base Pyridine (base) base->ketone

Caption: Key steps in the PCC oxidation of a secondary alcohol.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-4-heptanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Ethyl-4-heptanol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

  • Flammability: Keep away from heat, sparks, open flames, and hot surfaces.[1] Use explosion-proof electrical equipment and non-sparking tools.[1]

  • Health Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][3] May also cause respiratory irritation.[2][3]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects. Do not empty into drains.

II. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large, evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal. Use spark-proof tools during cleanup.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

IV. Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be stored in a well-ventilated area, away from heat and sources of ignition.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols (e.g., flammable, irritant).

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the necessary information about the waste, including its composition and volume.

  • Documentation:

    • Maintain a record of the waste generated, including the date, quantity, and disposal method.

V. Quantitative Data

The following table summarizes the known physical and chemical properties of the related compound 3-Ethyl-3-heptanol, which can be used as a reference.

PropertyValue
Molecular Formula C9H20O
Molecular Weight 144.258 g/mol
CAS Number 19780-41-7
Water Solubility 548.5 mg/L

(Data for 3-Ethyl-3-heptanol)[2][3]

VI. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Handling & Collection cluster_disposal Disposal cluster_documentation Documentation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) collect_waste Collect Waste in a Designated Container ppe->collect_waste label_container Label Container Clearly (Name, Hazards) collect_waste->label_container store_waste Store in a Well-Ventilated Area Away from Ignition Sources label_container->store_waste contact_ehs Contact EHS or Waste Contractor store_waste->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup record_keeping Maintain Disposal Records schedule_pickup->record_keeping

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Ethyl-4-heptanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Ethyl-4-heptanol

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety.

Hazard Summary

Based on information for similar compounds, this compound is anticipated to be a flammable liquid and may cause skin and eye irritation. Ingestion may be harmful.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn at all times when handling the chemical to protect against splashes. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Nitrile or neoprene gloves, Chemical-resistant lab coatSelect gloves based on the specific breakthrough time and permeation rate for aliphatic alcohols. Always inspect gloves for tears or holes before use. A lab coat should be worn to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodA NIOSH/MSHA-approved respirator may be necessary if working outside of a fume hood or if vapor concentrations are high. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.

Chemical Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

prep Preparation - Review SDS - Don appropriate PPE - Work in a fume hood handling Handling - Use smallest practical quantity - Avoid inhalation of vapors - Prevent skin and eye contact prep->handling Proceed with experiment spill Spill & Emergency - Evacuate and ventilate area - Use absorbent material for small spills - Have fire extinguisher readily available handling->spill In case of spill disposal Waste Disposal - Collect in a labeled, sealed container - Dispose of as hazardous waste - Follow institutional and local regulations handling->disposal After experiment completion

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

General Handling and Storage:

  • Preparation: Before handling, thoroughly review the chemical's Safety Data Sheet. Ensure a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency shower and eyewash station should be accessible.

  • Handling: Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[3] Use the smallest amount of the chemical necessary for the experiment. Avoid direct contact with skin, eyes, and clothing.[3]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] Keep it segregated from incompatible materials such as strong oxidizing agents.

Spill Management Protocol:

  • Immediate Action: In case of a small spill, restrict access to the area. If it is safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][2]

  • Ventilation: Ensure the area is well-ventilated to disperse any vapors.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's environmental health and safety department.

Disposal Plan

Waste Collection and Disposal:

  • Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not pour down the drain.[2] Contaminated lab supplies (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.